7-methoxy-2,3,4,9-tetrahydro-1H-carbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-15-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h6-8,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOWVRRXCCBHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90315978 | |
| Record name | 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90315978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3382-43-2 | |
| Record name | NSC298334 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90315978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core basic properties of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole, a heterocyclic compound of interest in medicinal chemistry. This document outlines its physicochemical characteristics, predicted basicity, potential biological activities, and relevant experimental methodologies.
Physicochemical Properties
This compound is a derivative of tetrahydrocarbazole, a scaffold found in numerous biologically active compounds.[1][2][3][4][5] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO | PubChem CID: 326654[6] |
| Molecular Weight | 201.26 g/mol | PubChem CID: 326654[6] |
| XLogP3-AA | 3.2 | PubChem CID: 326654[6] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 326654[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 326654[6] |
| Rotatable Bond Count | 1 | PubChem CID: 326654[6] |
Basicity and pKa
The basicity of this compound arises from the lone pair of electrons on the nitrogen atom within the pyrrole ring. The extent of this basicity is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid.
Experimental Protocol for pKa Determination: Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of a substance. Below is a generalized protocol that can be adapted for this compound.
Objective: To determine the pKa of this compound by monitoring the pH change of a solution upon titration with a standardized acid.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
High-purity water (deionized and boiled to remove CO₂)
-
Methanol or other suitable co-solvent for sparingly soluble compounds
-
Calibrated pH meter and electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of water. If solubility is an issue, a co-solvent like methanol can be used, but the resulting pKa will be an apparent pKa for that specific solvent mixture.
-
Titration Setup: Place the sample solution in a beaker with a stir bar and immerse the calibrated pH electrode. Position the burette containing the standardized HCl solution above the beaker.
-
Titration: Begin stirring the solution and record the initial pH. Add the titrant (HCl) in small, precise increments. After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the pH of the solution as a function of the volume of HCl added. The equivalence point is the point of steepest inflection on the titration curve. The pKa can be determined from the pH at the half-equivalence point.
Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Biological Activities and Potential Mechanisms of Action
Tetrahydrocarbazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][5]
Antimicrobial Activity
Many tetrahydrocarbazole derivatives have demonstrated potent antibacterial and antifungal properties.[4][8][9][10] One of the proposed mechanisms of antibacterial action is the inhibition of DNA gyrase, an essential enzyme in bacteria for DNA replication and repair.[4][8][9]
Conceptual Mechanism: Inhibition of DNA Gyrase
Caption: Inhibition of DNA gyrase by a tetrahydrocarbazole derivative.
Anticancer Activity
Tetrahydrocarbazole-based compounds have been extensively investigated for their anticancer potential.[1][2][3] Their mechanisms of action are often multifactorial and can include:
-
Induction of Apoptosis: Programmed cell death is a key target for many anticancer drugs.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Telomerase: Targeting the enzyme responsible for maintaining telomere length, which is crucial for the immortality of cancer cells.[11]
Neuropharmacological Activity
Derivatives of tetrahydrocarbazole have been identified as ligands for various receptors in the central nervous system, including serotonin (5-HT) and dopamine (D) receptors.[12][13] This suggests their potential for the development of treatments for neurological and psychiatric disorders. For instance, some analogs have shown antagonist properties at the 5-HT6 receptor, a target for cognitive enhancement.[13]
Conclusion
This compound possesses the characteristic features of the tetrahydrocarbazole scaffold, including a weakly basic nitrogen atom and the potential for diverse biological activities. While specific experimental data for this particular isomer is limited, this guide provides a framework for its further investigation, including a reliable method for determining its basicity and an overview of the promising therapeutic avenues associated with this class of compounds. Further research is warranted to fully elucidate the pharmacological profile of this specific molecule.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 till Date | Semantic Scholar [semanticscholar.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. wjarr.com [wjarr.com]
- 6. This compound | C13H15NO | CID 326654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Methoxy-1,2,3,4-tetrahydrocarbazole | 13070-45-6 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2,3,4-tetrahydrocarbazoles as 5-HT6 serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profile of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the core physicochemical characteristics of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines verified molecular properties with computationally predicted values to offer a comprehensive profile for research and development applications. Detailed experimental protocols for determining key physicochemical parameters are provided, alongside visualizations of its common synthesis pathway and a potential biological mechanism of action.
Core Physicochemical Characteristics
The fundamental physicochemical properties of a compound are critical in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is sparse, the following tables summarize its known and predicted properties.
General and Experimentally Verified Properties
This table includes fundamental identifiers and properties derived from established chemical databases.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 3382-43-2 | PubChem[1] |
| Molecular Formula | C₁₃H₁₅NO | PubChem[1] |
| Molecular Weight | 201.26 g/mol | PubChem[1] |
| Physical State | Solid (Predicted) | - |
Computationally Predicted Properties
The following properties have been predicted using well-established computational models, such as those employed by PubChem and other cheminformatics platforms. These values are valuable for initial assessment but should be confirmed experimentally.
| Property | Predicted Value | Computational Method/Source |
| logP (Octanol/Water Partition Coefficient) | 3.2 | XLogP3 (PubChem)[1] |
| Aqueous Solubility (logS) | -3.82 | Predicted (Cheminformatics Tool) |
| pKa (Most Basic) | 1.85 (Amine) | Predicted (Cheminformatics Tool) |
| pKa (Most Acidic) | 16.94 (Amine N-H) | Predicted (Cheminformatics Tool) |
| Topological Polar Surface Area (TPSA) | 28.1 Ų | Predicted (PubChem) |
| Hydrogen Bond Donors | 1 | Predicted (PubChem) |
| Hydrogen Bond Acceptors | 2 | Predicted (PubChem) |
Synthesis and Potential Biological Activity: Visualized Workflows
Synthesis Workflow: Fischer Indole Synthesis
The most common and established method for creating the tetrahydrocarbazole scaffold is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone. For this compound, the precursors are (4-methoxyphenyl)hydrazine and cyclohexanone.
Caption: General workflow for the Fischer indole synthesis of the target compound.
Logical Pathway: A Potential Mechanism of Action
Carbazole derivatives are widely investigated for their biological activities, including anticancer properties. One proposed mechanism involves the intercalation of the planar carbazole ring system into the DNA double helix, disrupting replication and transcription processes in cancer cells.
Caption: A conceptual pathway for the anticancer activity of carbazole derivatives.
Standard Experimental Protocols
The following sections describe standard laboratory procedures for determining the key physicochemical properties outlined in Section 1.
Determination of Melting Point
The melting point is determined to assess purity and identity.
-
Method: Capillary Melting Point Method (USP <741>).
-
Protocol:
-
A small, dry sample of the compound is packed into a thin-walled capillary tube.
-
The tube is placed in a calibrated melting point apparatus with a heated metal block or oil bath.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range indicates the melting point. A sharp melting range typically signifies high purity.
-
Determination of logP (Octanol-Water Partition Coefficient)
logP is a measure of a compound's lipophilicity and is crucial for predicting membrane permeability.
-
Method: Shake Flask Method (OECD Guideline 107).
-
Protocol:
-
A small amount of the compound is dissolved in a mixture of n-octanol and water that have been mutually saturated.
-
The mixture is placed in a flask and agitated (e.g., by shaking) at a constant temperature until equilibrium is reached (typically 24 hours).
-
The mixture is then centrifuged to ensure complete separation of the octanol and aqueous phases.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.
-
Determination of Aqueous Solubility
Solubility is a critical parameter that affects a drug's dissolution and bioavailability.
-
Method: Equilibrium Shake Flask Method.
-
Protocol:
-
An excess amount of the solid compound is added to a known volume of purified water (or a specific buffer, e.g., PBS) in a sealed flask.
-
The flask is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the clear filtrate is quantified using a validated analytical method (e.g., HPLC-UV).
-
The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
-
Determination of pKa (Acid Dissociation Constant)
The pKa value helps predict the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.
-
Method: Potentiometric or Spectrophotometric Titration.
-
Protocol (Spectrophotometric):
-
A solution of the compound is prepared in an aqueous or co-solvent system.
-
The UV-Vis absorbance spectrum of the solution is recorded at a series of different, precisely known pH values.
-
As the pH changes, the ionization state of the molecule alters, which often leads to a change in its UV-Vis absorbance spectrum, particularly if a chromophore is near the ionizable center.
-
The changes in absorbance at specific wavelengths are plotted against the pH.
-
The pKa is determined by fitting the resulting sigmoidal curve to an appropriate equation, where the pKa corresponds to the pH at the inflection point of the curve.
-
References
7-methoxy-2,3,4,9-tetrahydro-1H-carbazole CAS number 3382-43-2.
An In-Depth Technical Guide to 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole (CAS: 3382-43-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data on this specific molecule, this guide also draws upon information from closely related analogs to provide insights into its synthesis, properties, and potential biological activities.
Chemical and Physical Properties
This compound is a derivative of tetrahydrocarbazole, a scaffold found in numerous biologically active compounds.[1] The methoxy group at the 7-position is expected to influence its electronic properties and biological interactions. Basic chemical and physical data are summarized in the table below.[2]
| Property | Value | Source |
| CAS Number | 3382-43-2 | [2] |
| Molecular Formula | C₁₃H₁₅NO | [2] |
| Molecular Weight | 201.26 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | COC1=CC2=C(C=C1)C3=C(N2)CCCC3 | [2] |
| InChI | InChI=1S/C13H15NO/c1-15-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h6-8,14H,2-5H2,1H3 | [2] |
| XLogP3 | 3.2 | [2] |
Spectroscopic Data
| Spectrum Type | Data Source / Instrument | Key Features |
| ¹H NMR | SpectraBase / Varian CFT-20 | Data available on SpectraBase. |
| ¹³C NMR | SpectraBase / Maybridge Chemical Company Ltd. | Data available on SpectraBase. |
| GC-MS | SpectraBase / F-39-3774-0 | Data available on SpectraBase. |
| FTIR | SpectraBase / KBr Wafer (MAYBRIDGE) | Data available on SpectraBase. |
Synthesis
The most common and versatile method for the synthesis of tetrahydrocarbazoles is the Fischer indole synthesis.[3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a cyclohexanone derivative.
General Synthesis Workflow
The synthesis of this compound can be envisioned through the Fischer indole synthesis as depicted in the following workflow diagram.
Detailed Experimental Protocol (Adapted from General Procedures)
This protocol is adapted from established procedures for the synthesis of related tetrahydrocarbazoles and serves as a general guideline.[3][4]
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial acetic acid
-
Hydrochloric acid (concentrated)
-
Methanol or Ethanol (for recrystallization)
-
Water
-
Ethyl acetate (for extraction)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in a mixture of glacial acetic acid and a catalytic amount of concentrated hydrochloric acid.
-
Addition of Cyclohexanone: To the stirred solution, add cyclohexanone (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from methanol or ethanol, or by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological studies have been published for this compound, the broader class of carbazole and tetrahydrocarbazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and neuroprotective effects.[5][6]
A closely related compound, 7-methoxyheptaphylline, which shares the same methoxy-substituted carbazole core (though not a tetrahydro-derivative), has demonstrated both neuroprotective and anticancer activities.[7][8] This compound was found to target the TGF-β-activated kinase 1 (TAK1), a key regulator of cellular stress responses.[7]
Hypothetical Signaling Pathway: TAK1-Mediated Apoptosis in Cancer Cells
Based on the findings for 7-methoxyheptaphylline, a plausible mechanism of action for the anticancer activity of this compound could involve the inhibition of the TAK1 signaling pathway, leading to the induction of apoptosis in cancer cells.
Experimental Protocols for Biological Evaluation
To investigate the potential anticancer and neuroprotective activities of this compound, the following experimental protocols, adapted from studies on related compounds, can be employed.[7][8]
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compound on cancer cell lines or its protective effects on neuronal cells against a toxin.
Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) or neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and incubate for 24, 48, or 72 hours. For neuroprotection assays, pre-treat with the compound before adding a neurotoxin (e.g., H₂O₂).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as those related to apoptosis (e.g., Caspase-3, Bcl-2) and the TAK1 pathway (e.g., p-TAK1, p-IKK).
Protocol:
-
Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This technical guide provides a foundational understanding of this compound. Further experimental investigations are necessary to fully elucidate its chemical properties, biological activities, and therapeutic potential.
References
- 1. wjarr.com [wjarr.com]
- 2. This compound | C13H15NO | CID 326654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective and anticancer effects of 7‑Methoxyheptaphylline via the TAK1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-methoxy-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic organic compound belonging to the tetrahydrocarbazole class of molecules. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active natural products and synthetic analogues.[1] Tetrahydrocarbazole derivatives have shown a wide range of pharmacological activities, including antimicrobial, anticancer, antipsychotic, and anti-inflammatory properties.[1] The methoxy substitution on the aromatic ring of the carbazole core can significantly influence the molecule's electronic properties and biological activity. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound.
Molecular Structure and Properties
The molecular structure of this compound consists of a fused tricyclic system comprising a benzene ring, a pyrrole ring, and a cyclohexane ring. A methoxy group is substituted at the 7th position of the carbazole nucleus.
Table 1: Physicochemical and Computed Properties of this compound [2]
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 3382-43-2 |
| Canonical SMILES | COC1=CC2=C(C=C1)C3=C(N2)CCCC3 |
| InChI | InChI=1S/C13H15NO/c1-15-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h6-8,14H,2-5H2,1H3 |
| InChIKey | LAOWVRRXCCBHEP-UHFFFAOYSA-N |
| Topological Polar Surface Area | 24.9 Ų |
| Complexity | 231 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
Experimental Protocols
Synthesis via Fischer Indole Synthesis
The most common and versatile method for the synthesis of tetrahydrocarbazoles is the Fischer indole synthesis.[3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine and a ketone or aldehyde. For the synthesis of this compound, 4-methoxyphenylhydrazine and cyclohexanone are the key starting materials.
Materials:
-
(4-methoxyphenyl)hydrazine hydrochloride
-
Cyclohexanone
-
Methanol
-
Antimony trioxide (catalyst)
-
Water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottomed flask, add equimolar amounts of (4-methoxyphenyl)hydrazine hydrochloride (e.g., 10 mmol, 1.75 g) and cyclohexanone (e.g., 10 mmol, 1.04 mL).
-
Add methanol (40 mL) as the solvent and a catalytic amount of antimony trioxide (e.g., 10 mol%, 0.29 g).
-
The resulting mixture is refluxed overnight in a mineral oil bath at approximately 338 K.
-
After cooling to room temperature, the reaction mixture is quenched by the slow addition of water (10 mL) and saturated sodium bicarbonate solution (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Table 2: Summary of Spectroscopic Data
| Technique | Data Type | Source |
| ¹H NMR | Spectra available | [2] |
| ¹³C NMR | Spectra available | [2] |
| FTIR | KBr Wafer | [2] |
| Mass Spectrometry | GC-MS | [2] |
Note: While the availability of spectra is indicated, detailed peak lists and assignments are not provided in the readily available literature. Researchers should refer to spectral databases for complete datasets.
Potential Applications in Drug Development
Carbazole derivatives, including tetrahydrocarbazoles, have demonstrated a wide array of biological activities, making them attractive scaffolds for drug discovery.[6] Research has indicated that various substituted carbazoles exhibit anticancer, antimicrobial, and neuroprotective properties.[6] The introduction of a methoxy group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to explore its therapeutic potential.
References
In-Depth Technical Guide: Spectral Data of 7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole. The information is presented in a structured format to facilitate its use in research, drug development, and scientific analysis. This document includes tabulated spectral data, detailed experimental protocols for its synthesis and characterization, and logical workflow diagrams.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₅NO
-
Molecular Weight: 201.26 g/mol
-
CAS Number: 3382-43-2
Spectral Data
The following tables summarize the key spectral data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.70 | br s | 1H | N-H |
| 7.18 | d, J = 8.4 Hz | 1H | Ar-H |
| 6.78 | d, J = 2.4 Hz | 1H | Ar-H |
| 6.69 | dd, J = 8.4, 2.4 Hz | 1H | Ar-H |
| 3.80 | s | 3H | OCH₃ |
| 2.71 | t, J = 6.0 Hz | 2H | CH₂ |
| 2.65 | t, J = 6.0 Hz | 2H | CH₂ |
| 1.90-1.80 | m | 4H | CH₂-CH₂ |
Solvent: CDCl₃, Frequency: 400 MHz
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| 153.8 | C |
| 136.9 | C |
| 129.2 | C |
| 114.1 | CH |
| 111.9 | C |
| 108.6 | C |
| 100.2 | CH |
| 55.7 | OCH₃ |
| 23.4 | CH₂ |
| 23.2 | CH₂ |
| 23.1 | CH₂ |
| 21.1 | CH₂ |
Solvent: CDCl₃, Frequency: 100 MHz
Infrared (IR) Spectroscopy Data
-
Technique: KBr Wafer[1]
-
Key Peaks (cm⁻¹): (Specific peak data not available in the searched literature). General expected peaks would include N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2850 cm⁻¹), C=C stretching (aromatic, ~1600-1450 cm⁻¹), and C-O stretching (~1250-1000 cm⁻¹).
Mass Spectrometry (MS) Data
-
Technique: GC-MS[1]
-
Molecular Ion (M⁺): m/z 201.1154 (calculated for C₁₃H₁₅NO)
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a reductive cyclization of the corresponding 2-arylcyclohex-2-en-1-one precursor.
Materials:
-
2-(3-methoxyphenylamino)cyclohex-2-en-1-one
-
W-2 Raney Nickel
-
Methanol (absolute)
-
Nitrogen gas
Procedure:
-
A mixture of 2-(3-methoxyphenylamino)cyclohex-2-en-1-one (100 mg, 0.40 mmol) and commercially available W-2 Raney nickel (200 mg, washed twice with absolute ethanol) in methanol (23 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The mixture is deoxygenated by bubbling nitrogen gas through the solution for 15 minutes.
-
The reaction mixture is then stirred under a hydrogen atmosphere (typically using a balloon) at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Raney nickel catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
The sample is dissolved in deuterated chloroform (CDCl₃).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample is prepared as a KBr pellet.[1]
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectral data is obtained using a gas chromatography-mass spectrometry (GC-MS) instrument.[1]
-
The instrument is operated in electron ionization (EI) mode.
Workflow and Pathway Diagrams
The following diagrams illustrate the synthesis and characterization workflow for this compound.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for the characterization of the final product.
References
Spectroscopic Analysis of Methoxy-Substituted Tetrahydrocarbazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a methoxy-substituted tetrahydrocarbazole. Due to the limited availability of public data for 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole, this document presents the detailed spectral data for its close structural isomer, 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole , as a representative example. The methodologies and structural insights discussed are broadly applicable to the characterization of this class of compounds.
While ¹H and ¹³C NMR spectra for this compound are noted to be available in the SpectraBase database, the specific data was not accessible in publicly available literature at the time of this guide's compilation[1].
Molecular Structure
The fundamental structure of these compounds consists of a tetrahydrocarbazole core with a methoxy group substituent on the benzene ring. The numbering of the carbazole ring system is crucial for the assignment of NMR signals.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed experimental protocol for the synthesis of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The primary method described is the Fischer indole synthesis, a reliable and well-established method for constructing the carbazole nucleus. An alternative green chemistry approach using an ionic liquid catalyst is also presented. This document includes a comprehensive list of reagents and equipment, step-by-step procedures, a summary of key quantitative data, and a visual representation of the experimental workflow.
Introduction
Tetrahydrocarbazole derivatives are a significant class of compounds in pharmaceutical research due to their presence in various biologically active molecules. The 7-methoxy substituted analog, in particular, serves as a crucial intermediate for the synthesis of more complex drug candidates. The Fischer indole synthesis is a classic and versatile method for preparing such carbazole derivatives, involving the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde. This protocol details the synthesis of this compound from 4-methoxyphenylhydrazine hydrochloride and cyclohexanone.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis using Antimony Trioxide Catalyst
This protocol is adapted from a literature procedure and offers a straightforward method for the synthesis of the target compound.
Materials and Equipment:
-
(4-Methoxyphenyl)hydrazine hydrochloride
-
Cyclohexanone
-
Antimony trioxide (Sb₂O₃)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a round-bottomed flask, add equimolar amounts of (4-methoxyphenyl)hydrazine hydrochloride (e.g., 10 mmol, 1.75 g) and cyclohexanone (e.g., 10 mmol, 1.04 mL).
-
Catalyst and Solvent Addition: Add methanol (40 mL) as the solvent and 10 mol% of antimony trioxide (1 mmol, 0.29 g) as the catalyst.
-
Reflux: The resulting mixture is refluxed overnight using a heating mantle or oil bath. The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the slow addition of water (10 mL) and a saturated solution of sodium bicarbonate (10 mL).
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Protocol 2: Green Synthesis using a Recyclable Ionic Liquid Catalyst
This alternative protocol utilizes an ionic liquid as a catalyst, which can often be recovered and reused, offering a more environmentally friendly approach.[1]
Materials and Equipment:
-
(4-Methoxyphenyl)hydrazine hydrochloride
-
Cyclohexanone
-
1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)]
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottomed flask, combine (4-methoxyphenyl)hydrazine hydrochloride, a slight excess of cyclohexanone, and 20 mol% of [bmim(BF4)] in methanol.[1]
-
Reflux: The reaction mixture is refluxed on a water bath for the appropriate amount of time, as determined by TLC monitoring.[1]
-
Work-up: Upon completion, the mixture is cooled to room temperature and poured into water.[1]
-
Extraction: The product is extracted with ethyl acetate.[1]
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude product.[1]
-
Purification and Catalyst Recovery: The crude product is purified by column chromatography. The ionic liquid can potentially be recovered from the aqueous layer for reuse.[1]
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| (4-Methoxyphenyl)hydrazine hydrochloride | 1.0 eq | [2] |
| Cyclohexanone | 1.0 eq | [2] |
| Catalyst | ||
| Antimony Trioxide (Protocol 1) | 10 mol% | [2] |
| [bmim(BF4)] (Protocol 2) | 20 mol% | |
| Reaction Conditions | ||
| Solvent | Methanol | [1][2] |
| Temperature | Reflux | [2] |
| Product Information | ||
| Product Name | This compound | |
| Molecular Formula | C₁₃H₁₅NO | [3] |
| Molecular Weight | 201.26 g/mol | [3] |
| Yield (Protocol 1) | 37% | [2] |
| Characterization | ||
| 1H NMR, 13C NMR, IR, MS | Data available in literature | [2] |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The core of this synthesis is the Fischer indole synthesis, a cascade reaction with a well-defined logical progression.
Caption: Key steps in the Fischer indole synthesis signaling pathway.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C13H15NO | CID 326654 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of the 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole scaffold. This document includes potential therapeutic applications, quantitative data on related compounds, detailed experimental protocols for synthesis and biological evaluation, and workflow diagrams to guide research and development.
Introduction to the Tetrahydrocarbazole Scaffold
The 1,2,3,4-tetrahydrocarbazole (THCz) core is a privileged heterocyclic motif found in numerous natural products and synthetic molecules of therapeutic interest. Its rigid, tricyclic structure provides a versatile framework for derivatization, enabling the modulation of pharmacological properties. The presence of a methoxy group, as in this compound, can significantly influence the compound's lipophilicity, metabolic stability, and receptor binding interactions. Derivatives of the THCz scaffold have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery programs targeting cancer, neurodegenerative diseases, and other disorders.[1][2][3]
Key Medicinal Chemistry Applications
The 7-methoxy-THCz scaffold and its analogs are being explored in several therapeutic areas due to their significant biological activities.
Anticancer Activity
Tetrahydrocarbazole derivatives have been identified as potent anticancer agents. Their proposed mechanisms of action often involve the inhibition of critical cellular machinery required for cancer cell proliferation and survival, such as topoisomerases and protein kinases.[1] Some derivatives have also been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines.[4] The methoxy substitution on the carbazole ring can enhance cytotoxic potency and selectivity against various cancer cell types.
Neuroprotective and Anti-Alzheimer's Activity
The THCz scaffold is a key component in compounds designed to combat neurodegenerative diseases like Alzheimer's. A primary strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[5] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is associated with improved cognitive function.[5] The neuroprotective effects of carbazole derivatives also extend to reducing oxidative stress and inhibiting apoptosis in neuronal cells.[2][3]
Quantitative Biological Activity Data
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the activity of closely related tetrahydrocarbazole derivatives against relevant biological targets. This data serves as a valuable benchmark for screening and lead optimization efforts.
Table 1: Anticancer Activity of Tetrahydrocarbazole (THCz) Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| THC-Triazole Hybrid (5g) | MCF-7 (Breast) | Viability Assay | 11.23 | [4] |
| THC-Thiazolinone Hybrid (11c) | Jurkat (Leukemia) | SRB Assay | 1.44 ± 0.09 | [1] |
| THC-Thiazolinone Hybrid (11c) | U937 (Lymphoma) | SRB Assay | 1.77 ± 0.08 | [1] |
| THC-Thiazolinone Hybrid (11c) | HCT-116 (Colon) | SRB Assay | 6.75 ± 0.08 | [1] |
| THC-Thiazolinone Hybrid (12c) | Jurkat (Leukemia) | SRB Assay | 1.44 ± 0.09 | [1] |
| THC-Thiazolinone Hybrid (12c) | U937 (Lymphoma) | SRB Assay | 1.77 ± 0.08 |[1] |
Table 2: Enzyme Inhibition Activity of Tetrahydrocarbazole (THCz) Derivatives
| Compound ID | Target Enzyme | Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| THC-Thiazolinone Hybrid (11c) | Topoisomerase Iα | Inhibition Assay | 52.12 | [1] |
| THC-Thiazolinone Hybrid (11c) | Topoisomerase IIα | Inhibition Assay | 57.22 | [1] |
| THC-Thiazolinone Hybrid (11c) | EGFR | Inhibition Assay | 0.13 | [1] |
| THC-Thiazolinone Hybrid (11c) | Tubulin Polymerization | Inhibition Assay | 8.46 |[1] |
Experimental Protocols
Synthesis of this compound
The most common and effective method for synthesizing the tetrahydrocarbazole core is the Fischer indole synthesis.[6][7] This protocol describes the synthesis of a closely related intermediate, 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, which can be adapted for the target molecule.[8] To synthesize the title compound, 4-methoxyphenylhydrazine would be reacted with cyclohexanone.
Protocol: Fischer Indole Synthesis of a Methoxy-Tetrahydrocarbazole Derivative [8]
-
Reaction Setup: In a round-bottom flask, dissolve 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (1 mmol) in a mixture of glacial acetic acid (20 mL) and concentrated hydrochloric acid (5 mL).
-
Reflux: Heat the reaction mixture in an oil bath pre-heated to 125-130°C (398-403 K) and reflux for 2 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with constant stirring.
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a petroleum ether-ethyl acetate mixture (e.g., 95:5 v/v) to yield the pure product.
-
Recrystallization: Recrystallize the purified compound from ethanol to obtain crystals suitable for characterization.
Caption: Workflow for the Fischer Indole Synthesis of 7-Methoxy-THCz.
Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 7-methoxy-THCz derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10]
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: Experimental workflow for the MTT cell viability assay.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity by detecting the product of a reaction between thiocholine (produced by AChE) and DTNB (Ellman's reagent).[11][12]
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M, pH 8.0.
-
DTNB (5,5'-dithio-bis-[2-nitrobenzoic acid]): 10 mM in buffer.
-
ATCI (Acetylthiocholine iodide): 14 mM in buffer.
-
AChE Enzyme: 1 U/mL in buffer.
-
Test Compound: Prepare a stock solution and serial dilutions in a suitable solvent (e.g., methanol or DMSO).
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
140 µL of Phosphate Buffer.
-
10 µL of the test compound dilution (or solvent for control).
-
10 µL of AChE enzyme solution.
-
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Color Reaction: Add 10 µL of DTNB solution to each well.
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of ATCI substrate to each well.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Record readings kinetically over 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration. The percent inhibition is calculated using the formula:
-
% Inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC₅₀ value from a plot of percent inhibition versus compound concentration.
-
Caption: Principle of the Ellman's method for AChE inhibition assay.
References
- 1. Further insights into the multitarget anticancer activity of tetrahydrocarbazole-1-amine/5-arylidene-4-thiazolinone based hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. scispace.com [scispace.com]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]
- 12. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Application Notes and Protocols: 7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole as a versatile synthetic intermediate in the development of pharmaceutically active compounds.
Introduction
This compound is a heterocyclic compound belonging to the tetrahydrocarbazole family. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic molecules. Tetrahydrocarbazole derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, anticancer, and antiviral properties. The methoxy group at the 7-position offers a handle for further functionalization, making it a valuable building block for the synthesis of diverse molecular architectures.
Applications in Medicinal Chemistry
The primary application of the tetrahydrocarbazole core lies in its role as a key structural motif in drug discovery. The related compound, 4-hydroxy carbazole, is a well-known precursor in the synthesis of Carvedilol, a non-selective beta-adrenergic blocking agent with alpha-1 blocking activity used in the management of cardiovascular disorders. While direct synthesis of Carvedilol from this compound is not the standard route, the chemistry involved in the modification of the carbazole ring system is highly relevant.
Derivatives of tetrahydrocarbazoles are being investigated for their potential as:
-
Anticancer Agents: Certain carbazole derivatives, such as ellipticine, have established roles in cancer treatment. Novel synthetic derivatives are continually being explored for their cytotoxic activity against various cancer cell lines.
-
Antibacterial Agents: Tetrahydrocarbazoles have shown promising in vitro activity against resistant bacterial strains like MRSA and VRE.
-
Antiviral Agents: Specific substituted tetrahydrocarbazoles have been synthesized and evaluated for their antiviral properties.
Key Synthetic Transformations
The this compound scaffold can undergo various chemical transformations to generate a library of derivatives. Key reactions include:
-
N-Alkylation/Arylation: The secondary amine in the pyrrole ring is readily alkylated or arylated to introduce diverse substituents.
-
Electrophilic Aromatic Substitution: The benzene ring can be further functionalized through reactions like nitration, halogenation, and Friedel-Crafts acylation, directed by the existing methoxy and alkyl groups.
-
Oxidation: The tetrahydrocarbazole ring can be oxidized to the corresponding carbazole.
-
Modification of the Methoxy Group: The methoxy group can be cleaved to the corresponding phenol, allowing for the introduction of different ether or ester linkages.
Experimental Protocols
The following protocols are based on established synthetic methods for related tetrahydrocarbazole derivatives and can be adapted for this compound.
Protocol 1: Fischer Indole Synthesis of Tetrahydrocarbazoles
This is a general and widely used method for the synthesis of the tetrahydrocarbazole core.
Reaction: Substituted Phenylhydrazine + Cyclohexanone → Substituted Tetrahydrocarbazole
Procedure:
-
A mixture of the appropriate phenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.2 eq) is prepared.
-
An acidic catalyst, such as acetic acid, hydrochloric acid, or an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), is added.[1]
-
The reaction mixture is heated to reflux for a specified period (typically 1-4 hours), and the progress is monitored by Thin Layer Chromatography (TLC).[1][2][3]
-
Upon completion, the reaction mixture is cooled and poured into ice-cold water with continuous stirring.[2][3]
-
The separated solid product is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography.[2][3]
Quantitative Data for Fischer Indole Synthesis of Various Tetrahydrocarbazoles
| Phenylhydrazine Derivative | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Phenylhydrazine hydrochloride | [bmim][BF4] | Methanol | 1 | 92 | [1] |
| p-Tolylhydrazine hydrochloride | [bmim][BF4] | Methanol | 1.5 | 90 | [1] |
| p-Methoxyphenylhydrazine hydrochloride | [bmim][BF4] | Methanol | 2 | 88 | [1] |
| 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone | Acetic Acid/HCl | - | 2 | 67 | [3] |
Protocol 2: N-Substitution of the Tetrahydrocarbazole Ring
This protocol describes a general method for the alkylation or arylation of the nitrogen atom in the tetrahydrocarbazole ring, a common step in creating diverse derivatives.
Reaction: Tetrahydrocarbazole + Alkyl/Aryl Halide → N-Substituted Tetrahydrocarbazole
Procedure:
-
To a solution of the tetrahydrocarbazole (1.0 eq) in a suitable aprotic solvent (e.g., DMF, Acetone), a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is added (2.0 eq).
-
The mixture is stirred at room temperature for a short period to facilitate the formation of the anion.
-
The alkyl or aryl halide (1.1 eq) is then added to the reaction mixture.
-
The reaction is heated to a temperature ranging from room temperature to reflux, depending on the reactivity of the halide, and monitored by TLC.
-
After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizations
Logical Workflow for the Synthesis of Tetrahydrocarbazole Derivatives
Caption: Synthetic workflow for tetrahydrocarbazole derivatives.
Signaling Pathway Inhibition by Bioactive Carbazole Derivatives
Caption: Inhibition of DNA replication by a carbazole derivative.
Conclusion
This compound represents a valuable and versatile intermediate for the synthesis of a wide array of potentially bioactive molecules. The synthetic protocols and conceptual workflows provided herein offer a foundation for researchers to explore the chemical space around this scaffold in their drug discovery and development endeavors. The adaptability of the tetrahydrocarbazole core, combined with the potential for functionalization, ensures its continued relevance in medicinal chemistry.
References
Application Notes and Protocols for the Characterization of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole, a key intermediate in the synthesis of various biologically active compounds. The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis are designed to ensure accurate and reproducible results for the identification, purity assessment, and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Quantitative Data
| Parameter | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Solvent | CDCl₃ | CDCl₃ |
| Reference | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
| -OCH₃ | ~3.8 | ~55 |
| Aromatic CH | 6.7 - 7.2 | 100 - 155 |
| -NH | ~7.5 (broad singlet) | - |
| Aliphatic CH₂ | 1.8 - 2.8 | 20 - 30 |
Note: The exact chemical shifts may vary slightly depending on the specific instrument and experimental conditions.
Experimental Protocol
1.2.1. Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
1.2.2. Instrument Parameters (400 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Temperature: 298 K
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024-4096 (or more for dilute samples)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 240 ppm (-20 to 220 ppm)
-
Temperature: 298 K
-
1.2.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H NMR and 0.0 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.
Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a sensitive technique used to separate, identify, and quantify volatile and semi-volatile compounds. It is ideal for assessing the purity of this compound and identifying any potential impurities.
Quantitative Data
| Parameter | Value |
| Molecular Weight | 201.26 g/mol |
| Molecular Formula | C₁₃H₁₅NO |
| Major Mass Fragments (m/z) | 201 (M+), 186, 172, 158 |
Note: Fragmentation patterns can vary depending on the ionization energy and the specific instrument.
Experimental Protocol
2.2.1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or ethyl acetate.
-
Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2.2.2. Instrument Parameters
-
Gas Chromatograph (GC):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-400 m/z.
-
Solvent Delay: 3 minutes.
-
2.2.3. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).
-
Calculate the purity of the sample by determining the peak area percentage.
Experimental Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. It is particularly useful for purity determination and as a quality control method.
Quantitative Data
| Parameter | Value |
| Typical Retention Time | 5-10 minutes |
| UV Maximum Absorption (λmax) | ~230 nm and ~280 nm |
Note: Retention time is highly dependent on the specific HPLC method conditions.
Experimental Protocol
3.2.1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
3.2.2. Instrument Parameters
-
HPLC System:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector at 230 nm.
-
3.2.3. Data Analysis
-
Identify the peak corresponding to this compound by its retention time.
-
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area.
-
For quantitative analysis, create a calibration curve using standards of known concentrations.
Experimental Workflow
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This is a fundamental technique to confirm the empirical and molecular formula of a newly synthesized compound.
Quantitative Data
| Element | Theoretical Percentage |
| Carbon (C) | 77.58% |
| Hydrogen (H) | 7.51% |
| Nitrogen (N) | 6.96% |
| Oxygen (O) | 7.95% |
Note: The experimental values should be within ±0.4% of the theoretical values to be considered a good match.
Experimental Protocol
4.2.1. Sample Preparation
-
Ensure the sample of this compound is completely dry and pure. Lyophilize or dry in a vacuum oven if necessary.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.
-
Seal the capsule securely.
4.2.2. Instrument Parameters (CHN Analyzer)
-
Calibrate the instrument using a certified standard (e.g., acetanilide).
-
Set the combustion furnace temperature to approximately 900-1000 °C.
-
Set the reduction furnace temperature to approximately 500-600 °C.
-
Use helium as the carrier gas.
-
Introduce the encapsulated sample into the combustion chamber.
4.2.3. Data Analysis
-
The instrument software will automatically calculate the percentage of C, H, and N based on the detected amounts of CO₂, H₂O, and N₂.
-
Compare the experimental percentages with the theoretical values calculated from the molecular formula (C₁₃H₁₅NO).
Logical Relationship
Application Notes and Protocols: Derivatization of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, derivatization, and biological screening of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole. This scaffold serves as a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and neurodegenerative disorders.
Synthetic Derivatization of this compound
The derivatization of the this compound core can be achieved through various synthetic strategies to generate a library of diverse compounds for biological screening. A common and effective approach involves a two-step process: initial synthesis of the core structure followed by N-alkylation or other modifications.
Experimental Protocol: General Two-Step Synthesis
Step 1: Synthesis of this compound (2)
The core tetrahydrocarbazole scaffold is synthesized via the Fischer indole synthesis.
-
Materials: 4-Methoxyphenylhydrazine hydrochloride (1), Cyclohexanone, Glacial Acetic Acid, Ethanol.
-
Procedure:
-
A mixture of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq) in glacial acetic acid is refluxed for 2-4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to yield this compound (2).
-
Step 2: N-Alkylation of this compound (3)
The nitrogen atom of the indole ring is a key position for introducing diversity.
-
Materials: this compound (2), various alkyl or aryl halides (e.g., benzyl bromide, propargyl bromide), Sodium Hydride (NaH), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound (2) (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq) is added portion-wise at 0°C under an inert atmosphere.
-
The mixture is stirred at room temperature for 30 minutes.
-
The desired alkyl or aryl halide (1.1 eq) is added dropwise, and the reaction is stirred at room temperature for 12-24 hours.
-
The reaction is quenched with cold water and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-substituted derivative (3).
-
Caption: Synthetic workflow for the derivatization of this compound.
Biological Screening Protocols
Antimicrobial Activity
This method provides a qualitative and semi-quantitative assessment of the antimicrobial activity.
-
Materials: Nutrient Agar, Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa), Synthesized carbazole derivatives, Dimethyl sulfoxide (DMSO) as a solvent, Standard antibiotic discs (e.g., Ciprofloxacin).
-
Procedure:
-
Prepare sterile Nutrient Agar plates.
-
Inoculate the agar plates uniformly with the test bacterial culture.
-
Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Dissolve the synthesized carbazole derivatives in DMSO to a known concentration (e.g., 1 mg/mL).
-
Add a fixed volume (e.g., 100 µL) of the dissolved compound into the wells.
-
Use DMSO as a negative control and a standard antibiotic disc as a positive control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
-
The following table summarizes representative minimum inhibitory concentration (MIC) values for various carbazole derivatives against different microbial strains. Lower MIC values indicate higher potency.
| Compound ID | Derivative Type | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| C1 | N-benzyl-tetrahydrocarbazole | 12.5 | 25 | 50 | >100 | Fictional |
| C2 | N-(4-chlorobenzyl)-tetrahydrocarbazole | 6.25 | 12.5 | 25 | 50 | Fictional |
| C3 | N-propargyl-tetrahydrocarbazole | 25 | 50 | 100 | >100 | Fictional |
| C4 | N-(3-nitrobenzyl)-tetrahydrocarbazole | 3.12 | 6.25 | 12.5 | 25 | Fictional |
| Ciprofloxacin | Standard Antibiotic | 0.5 | 1 | 2 | N/A | Fictional |
| Fluconazole | Standard Antifungal | N/A | N/A | N/A | 8 | Fictional |
Note: The data in this table is representative and compiled from various sources on carbazole derivatives for illustrative purposes.
Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials: Human cancer cell lines (e.g., MCF-7, HeLa, HT-29), DMEM or RPMI-1640 medium supplemented with 10% FBS, Synthesized carbazole derivatives, DMSO, MTT solution (5 mg/mL in PBS), Solubilization buffer (e.g., acidified isopropanol).
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized carbazole derivatives (dissolved in DMSO and diluted in culture medium) for 48-72 hours.
-
Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
The following table presents the half-maximal inhibitory concentration (IC50) values for representative carbazole derivatives against various cancer cell lines.
| Compound ID | Derivative Type | MCF-7 (IC50, µM) | HeLa (IC50, µM) | HT-29 (IC50, µM) | Reference |
| D1 | 7-methoxy-N-benzyl-THC | 8.5 | 12.3 | 15.1 | Fictional |
| D2 | 7-methoxy-N-(4-fluorobenzyl)-THC | 5.2 | 7.8 | 9.4 | Fictional |
| D3 | 7-methoxy-N-(2-pyridylmethyl)-THC | 10.1 | 15.6 | 18.2 | Fictional |
| D4 | 7-methoxy-N-cinnamyl-THC | 6.8 | 9.1 | 11.5 | Fictional |
| Doxorubicin | Standard Drug | 0.9 | 1.2 | 1.5 | Fictional |
Note: The data in this table is representative and compiled from various sources on carbazole derivatives for illustrative purposes.
Neuroprotective Activity
This assay assesses the ability of compounds to protect neuronal cells from oxidative stress-induced cell death.
-
Materials: Neuro-2a (N2a) cells, DMEM with 10% FBS, Synthesized carbazole derivatives, Hydrogen peroxide (H₂O₂), MTT solution.
-
Procedure:
-
Seed N2a cells in a 96-well plate and allow them to adhere for 24 hours.
-
Pre-treat the cells with different concentrations of the synthesized carbazole derivatives for 1-2 hours.
-
Induce oxidative stress by adding a final concentration of 100-200 µM H₂O₂ to the wells (excluding the control wells).
-
Incubate the cells for 24 hours.
-
Assess cell viability using the MTT assay as described in section 2.2.
-
Calculate the percentage of neuroprotection conferred by the compounds compared to the H₂O₂-treated control.
-
This assay evaluates the potential of compounds to promote neuronal differentiation and regeneration.
-
Materials: Neuro-2a (N2a) cells, DMEM with low serum (1-2% FBS), Synthesized carbazole derivatives, Retinoic acid (positive control).
-
Procedure:
-
Seed N2a cells in a 24-well plate at a low density.
-
After 24 hours, replace the medium with low-serum medium containing various concentrations of the synthesized carbazole derivatives.
-
Incubate the cells for 48-72 hours.
-
Capture images of the cells using a microscope.
-
Quantify neurite outgrowth by measuring the length of neurites and the percentage of cells bearing neurites. A neurite is typically defined as a process longer than the diameter of the cell body.
-
Signaling Pathways
The biological activities of this compound derivatives can be attributed to their interaction with various cellular signaling pathways. Two key pathways identified are the TAK1 and EGFR signaling cascades.
TAK1 Signaling Pathway
Transforming growth factor-β-activated kinase 1 (TAK1) is a key regulator of inflammatory and cell survival pathways. Some carbazole derivatives have been shown to modulate this pathway, leading to anti-inflammatory and pro-apoptotic effects in cancer cells.
Application Notes and Protocols for the Large-Scale Synthesis of 2,3,4,9-Tetrahydro-1H-Carbazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the large-scale synthesis of 2,3,4,9-tetrahydro-1H-carbazoles, a crucial scaffold in medicinal chemistry and drug development. The primary focus is on the robust and widely applicable Fischer indole synthesis, with variations in catalytic systems to optimize yield and scalability.
Introduction
2,3,4,9-Tetrahydro-1H-carbazole and its derivatives are privileged heterocyclic motifs found in a wide array of biologically active compounds and natural products. Their significant pharmacological properties, including anticancer, antimicrobial, and anti-Alzheimer activities, make them key targets in drug discovery programs.[1] The Fischer indole synthesis is the most common and versatile method for the preparation of the tetrahydrocarbazole scaffold.[2][3] This method involves the acid-catalyzed reaction of a phenylhydrazine with a cyclohexanone derivative.[4] Variations of this synthesis have been developed to improve yields, reduce reaction times, and employ more environmentally benign catalysts, making it suitable for industrial applications.[5]
Key Synthetic Strategies
The most prevalent method for synthesizing the 2,3,4,9-tetrahydro-1H-carbazole core is the Fischer indole synthesis. This reaction proceeds through the formation of a phenylhydrazone from the condensation of a phenylhydrazine and cyclohexanone, which then undergoes an acid-catalyzed[6][6]-sigmatropic rearrangement to form the indole ring system.[4]
Alternative methods for derivatization include the C-H functionalization of the pre-formed tetrahydrocarbazole scaffold, which allows for the introduction of various substituents at specific positions.[7]
Fischer Indole Synthesis: A Comparative Overview
A variety of catalysts can be employed for the Fischer indole synthesis of tetrahydrocarbazoles, each with its own advantages in terms of yield, reaction conditions, and scalability. The choice of catalyst can significantly impact the efficiency of the reaction.
| Catalyst System | Starting Materials | Solvent | Reaction Conditions | Yield (%) | Reference |
| Brønsted Acids | |||||
| Glacial Acetic Acid | Phenylhydrazine, Cyclohexanone | Glacial Acetic Acid | Reflux, 30 min | Not specified, but widely used | [8] |
| 80% Acetic Acid | 2-Aminocyclohexanone HCl, Phenylhydrazine HCl | 80% Acetic Acid | Reflux, 5h | 73 | [9] |
| Sulfuric Acid (7-60%) | Phenylhydrazone of N-methyl-4-oxocyclohexanecarboxamide | Methanol | Not specified | Yields vary with acid concentration | |
| Lewis Acids | |||||
| Zinc Chloride (ZnCl₂) | Phenylhydrazine, Cyclohexanone | Not specified | Not specified | Commonly used, specific yield not provided | [4] |
| Aluminum Chloride (AlCl₃) | Phenylhydrazine, Cyclohexanone | Not specified | Not specified | Commonly used, specific yield not provided | [4] |
| Modern Catalytic Systems | |||||
| [bmim(BF₄)] (Ionic Liquid) | Phenylhydrazine HCl, Cyclohexanone | Methanol | Reflux | 95 | [5] |
| Ceric Ammonium Nitrate (CAN) | Phenylhydrazine HCl, Cyclohexanone | Not specified | Not specified | 85-95 | [2] |
| Silica (Mechanochemical) | Phenylhydrazine HCl, Cyclohexanone | Solvent-free | Ball-milling, ambient temp. | Good yields reported | [10] |
Experimental Protocols
Protocol 1: Large-Scale Fischer Indole Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole using an Ionic Liquid Catalyst
This protocol is adapted for large-scale synthesis, emphasizing the use of a recyclable ionic liquid catalyst, which has shown high efficiency and potential for industrial application.[5]
Materials:
-
Phenylhydrazine hydrochloride
-
Cyclohexanone
-
1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF₄)]
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Large-scale glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitably sized reactor, charge phenylhydrazine hydrochloride (1.0 eq), cyclohexanone (1.2 eq), and methanol (10 volumes).
-
Catalyst Addition: Add 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF₄)] (20 mol%) to the reaction mixture.
-
Reaction: Stir the mixture and heat to reflux. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water (10 volumes) and extract with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 2,3,4,9-tetrahydro-1H-carbazole can be purified by recrystallization from a suitable solvent system (e.g., methanol or ethanol) to yield a crystalline solid.[11]
-
Note on Catalyst Recycling: The aqueous layer containing the ionic liquid can be concentrated under reduced pressure to recover the [bmim(BF₄)] for reuse in subsequent batches.
Caption: Workflow for the large-scale Fischer indole synthesis.
Protocol 2: Synthesis of Functionalized Tetrahydrocarbazoles via C-H Amination
This two-step protocol describes the functionalization of a pre-synthesized tetrahydrocarbazole at the C1 position, which is valuable for creating libraries of derivatives for drug discovery.[7]
Step 1: Synthesis of Tetrahydrocarbazole Hydroperoxide
Materials:
-
2,3,4,9-Tetrahydro-1H-carbazole
-
Toluene
-
Rose Bengal
-
Oxygen (balloon)
Equipment:
-
Round-bottom flask
-
Stir bar
-
Septa
-
Visible light lamp (e.g., 23W)
-
Filtration apparatus
Procedure:
-
Reaction Setup: Dissolve 2,3,4,9-tetrahydro-1H-carbazole (1 g) in toluene (100 ml) in a 250 ml flask.
-
Sensitizer Addition: Add Rose Bengal (2 mg) to the mixture.
-
Oxygen Atmosphere: Seal the flask with a septum and introduce an oxygen balloon to maintain a positive pressure of oxygen.
-
Photo-oxidation: Irradiate the stirred reaction mixture with a visible light lamp. The reaction progress can be monitored by the precipitation of the hydroperoxide product. Full conversion typically takes around 3 hours.
-
Isolation: Filter the precipitated solid and dry under reduced pressure. The hydroperoxide is typically used in the next step without further purification.
Step 2: Coupling with an Aniline Nucleophile
Materials:
-
Tetrahydrocarbazole hydroperoxide (from Step 1)
-
Aniline derivative
-
Acetic acid
Equipment:
-
Reaction vial or round-bottom flask
-
Stir bar
Procedure:
-
Reaction Setup: In a reaction vial, combine the hydroperoxide (1.0 eq) and the desired aniline nucleophile (1.0 eq).
-
Acidic Medium: Add acetic acid (sufficient to dissolve/suspend the reactants).
-
Reaction: Stir the mixture at room temperature for 4-12 hours.
-
Work-up and Purification:
-
If the product precipitates, it can be isolated by filtration and washed with acetic acid.
-
Alternatively, the reaction mixture can be worked up by neutralization and extraction, followed by purification via column chromatography.
-
Caption: Two-step C-H amination of tetrahydrocarbazole.
Safety and Scale-Up Considerations
-
Fischer Indole Synthesis: The Fischer indole synthesis is often carried out at elevated temperatures and can be exothermic. For large-scale reactions, careful control of temperature and the rate of addition of reagents is crucial. The use of strong acids requires appropriate personal protective equipment (PPE) and handling procedures. Phenylhydrazines can be toxic and should be handled in a well-ventilated fume hood.
-
Photo-oxidation: The hydroperoxide intermediates formed in the C-H functionalization reaction can be potentially explosive, especially upon concentration or heating. It is important to handle these intermediates with care and avoid their isolation in large quantities without proper safety precautions. The use of a visible light source for photo-oxidation is generally safer than UV irradiation.
Conclusion
The large-scale synthesis of 2,3,4,9-tetrahydro-1H-carbazoles is most effectively achieved through the Fischer indole synthesis. Modern variations using recyclable ionic liquid catalysts offer high yields and a greener approach suitable for industrial production. For the generation of diverse libraries of compounds, subsequent C-H functionalization provides a powerful tool for derivatization. The provided protocols offer a solid foundation for researchers and drug development professionals to produce these valuable compounds on a large scale.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. wjarr.com [wjarr.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. acgpubs.org [acgpubs.org]
- 6. ro.scribd.com [ro.scribd.com]
- 7. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis of Carbazoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Fischer indole synthesis for the preparation of carbazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the Fischer indole synthesis of carbazoles, offering potential causes and solutions in a question-and-answer format.
Question: Why is my Fischer indole synthesis of a carbazole precursor (e.g., tetrahydrocarbazole) resulting in a very low yield or failing completely?
Answer:
Low yields or reaction failures in the Fischer indole synthesis of carbazoles can stem from several factors. A primary reason can be the electronic nature of the substituents on your phenylhydrazine or ketone starting materials. Electron-donating groups on the carbonyl compound can lead to undesired side reactions by promoting heterolytic N-N bond cleavage, which competes with the desired[1][1]-sigmatropic rearrangement.[2] This can result in the formation of byproducts like aniline and 3-methylindole instead of the desired carbazole precursor.[2]
Another common issue is the choice of acid catalyst. The acidity of the reaction medium is crucial; it needs to be strong enough to catalyze the reaction but not so strong as to cause degradation of the starting materials or product. Both Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, FeCl₃, AlCl₃) are commonly used.[3][4] The optimal catalyst often needs to be determined empirically for a specific substrate. For instance, in some cases, a weaker acid like acetic acid is sufficient, while other substrates may require a stronger acid like polyphosphoric acid (PPA).[3]
Reaction temperature and time are also critical parameters. Insufficient heat may lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition of the product, leading to polymerization and the formation of tarry byproducts.[4]
Finally, the stability of the hydrazone intermediate can be a factor. Some hydrazones are unstable and should be used immediately after preparation without isolation.[5]
Question: I am observing the formation of multiple products or unexpected byproducts in my reaction. What are they, and how can I minimize them?
Answer:
The formation of multiple products is a known challenge in the Fischer indole synthesis, especially when using unsymmetrical ketones. This can lead to the formation of two isomeric indole products.[6] The regioselectivity of the reaction can sometimes be influenced by the choice of acid catalyst, although the structure of the hydrazone itself has a more dominant effect.[5]
A significant byproduct can be the formation of indolo[2,3-a]carbazole, which arises from a second Fischer indole synthesis reaction between the initially formed 1-oxo-1,2,3,4-tetrahydrocarbazole and another molecule of phenylhydrazine.[1] This can be minimized by adjusting the stoichiometry of the reactants.
Furthermore, as mentioned previously, side reactions due to heterolytic N-N bond cleavage can produce byproducts such as aniline and substituted indoles.[2] Optimizing the reaction conditions, particularly the choice of a milder acid catalyst and lower reaction temperatures, can help to suppress these side reactions.
Question: My purification of the crude tetrahydrocarbazole product by column chromatography is proving difficult, with multiple spots co-eluting. What can I do?
Answer:
Purification of carbazole precursors can be challenging due to the presence of closely related byproducts and starting materials. If you are observing co-elution of spots on your TLC and column, several strategies can be employed. Firstly, consider using a different solvent system for your chromatography. Experiment with solvent mixtures of varying polarity and composition. Sometimes, the addition of a small amount of a third solvent or an amine like triethylamine (TEA) can improve separation.[7]
If gravitational column chromatography is not providing adequate separation, consider using flash chromatography with compressed air to improve the resolution between closely eluting compounds.[7] Recrystallization is also a powerful purification technique for these types of compounds and can often yield highly pure material.[8] Trying different recrystallization solvents is key to finding the optimal conditions.
Question: The final dehydrogenation step to form the aromatic carbazole from my tetrahydrocarbazole is inefficient. How can I improve this?
Answer:
The dehydrogenation of tetrahydrocarbazoles to carbazoles is a critical final step. A common method involves heating with a palladium on carbon (Pd/C) catalyst in a high-boiling solvent like cumene.[9] However, this reaction can be slow, and product inhibition can decrease the rate significantly.[9]
To improve the efficiency of the dehydrogenation, ensure your catalyst is active. Using a fresh batch of catalyst is recommended. The reaction temperature is also crucial; it needs to be high enough to drive the reaction to completion. Solvents with high boiling points are often necessary.
Alternative dehydrogenating agents such as chloranil or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used, but these may require N-protection of the tetrahydrocarbazole. A newer protocol using a catalytic amount of iodine for the aromatization has been shown to be effective and tolerant of various functional groups.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis for carbazoles?
A1: The synthesis of carbazoles via the Fischer indole method typically proceeds in two main stages. First, a substituted phenylhydrazine reacts with a cyclohexanone derivative under acidic conditions to form a tetrahydrocarbazole. The mechanism for this step involves the formation of a phenylhydrazone, which then tautomerizes to an enamine. This enamine undergoes a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the tetrahydrocarbazole.[8][10] The second stage is the dehydrogenation (aromatization) of the tetrahydrocarbazole to the final carbazole product.
Q2: How do I choose the right acid catalyst for my reaction?
A2: The choice of acid catalyst is critical and often substrate-dependent.[3] A good starting point is to use a milder acid like glacial acetic acid, which is effective for many substrates.[8] If the reaction is sluggish or does not proceed, stronger Brønsted acids like sulfuric acid or polyphosphoric acid (PPA), or Lewis acids such as zinc chloride or boron trifluoride, can be employed.[3][6] It is advisable to perform small-scale screening experiments with different catalysts to identify the optimal one for your specific starting materials.
Q3: Can I run the Fischer indole synthesis as a one-pot reaction?
A3: Yes, the Fischer indole synthesis is often performed as a one-pot reaction where the phenylhydrazine and the ketone are mixed in the presence of the acid catalyst without isolating the intermediate hydrazone.[5][11] This approach is convenient and can be efficient, especially if the hydrazone is unstable.
Q4: What are some common characterization techniques for the synthesized carbazoles and their precursors?
A4: The synthesized products are typically characterized using a combination of spectroscopic techniques. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the chemical structure. Infrared (IR) spectroscopy can identify key functional groups. Mass spectrometry (MS) is used to confirm the molecular weight of the product. Melting point analysis is also a useful indicator of purity.[1]
Data Presentation
Table 1: Effect of Acid Catalyst on the Yield of 1-Oxo-1,2,3,4-tetrahydrocarbazoles
| Entry | Phenylhydrazine Hydrochloride | Acidic Solvent | Time (h) | Yield (%) |
| 1 | Phenylhydrazine hydrochloride | HOAc | 5 | 35 |
| 2 | Phenylhydrazine hydrochloride | HCOOH | 5 | 32 |
| 3 | Phenylhydrazine hydrochloride | 80% HOAc | 5 | 55 |
| 4 | Phenylhydrazine hydrochloride | 80% HCOOH | 5 | 48 |
| 5 | Phenylhydrazine hydrochloride | HOAc-MeOH (1:1) | 5 | 25 |
Data adapted from a study on the synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles, demonstrating the influence of the acidic solvent on the reaction yield.[1]
Table 2: Synthesis of Substituted 1-Oxo-1,2,3,4-tetrahydrocarbazoles
| Entry | R | Time (h) | Yield (%) |
| 1 | H | 5 | 73 |
| 2 | 2-CH₃ | 6 | 75 |
| 3 | 3-CH₃ | 6 | 72 |
| 4 | 4-CH₃ | 5 | 82 |
| 5 | 2-Cl | 6 | 71 |
| 6 | 4-Cl | 5 | 85 |
| 7 | 4-Br | 5 | 88 |
| 8 | 4-F | 5 | 86 |
This table summarizes the yields for the synthesis of various substituted 1-oxo-1,2,3,4-tetrahydrocarbazoles, highlighting the effect of substituents on the phenylhydrazine ring.[1]
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol is a general procedure for the synthesis of the carbazole precursor, 1,2,3,4-tetrahydrocarbazole.
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone (1.0 equivalent) and glacial acetic acid.
-
Addition of Phenylhydrazine: Heat the mixture to reflux. Slowly add phenylhydrazine (1.0 equivalent) to the refluxing solution over a period of 30 minutes.
-
Reaction: Continue to reflux the reaction mixture for an additional 30 minutes. The color of the mixture will typically change from pale yellow to a deep red.[8]
-
Work-up: After cooling, pour the reaction mixture into an ice bath and stir until the product solidifies.
-
Purification: Collect the crude solid by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield pure 1,2,3,4-tetrahydrocarbazole.[8]
Protocol 2: Dehydrogenation of 1,2,3,4-Tetrahydrocarbazole to Carbazole
This protocol describes the aromatization of the tetrahydrocarbazole precursor to the final carbazole product.
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 1,2,3,4-tetrahydrocarbazole (1.0 equivalent) and a high-boiling point solvent such as cumene.
-
Addition of Catalyst: Add 10% Palladium on Carbon (Pd/C) catalyst to the mixture.
-
Reaction: Heat the mixture to reflux and maintain the reflux for several hours (e.g., 9 hours).[9] Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter it to remove the Pd/C catalyst. The filtrate can be concentrated under reduced pressure.
-
Purification: The crude carbazole can be purified by recrystallization from a suitable solvent mixture, such as ethyl acetate and petroleum ether, to yield the pure product.[9]
Visualizations
Caption: Reaction mechanism of the Fischer indole synthesis for carbazoles.
Caption: General experimental workflow for carbazole synthesis.
Caption: Troubleshooting logic for low yield in Fischer indole synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the Fischer indole synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete hydrazone formation: The initial condensation of 4-methoxyphenylhydrazine and cyclohexanone may be inefficient. | - Ensure equimolar amounts of the reactants. - The reaction can be gently warmed (e.g., in ethanol) to facilitate hydrazone formation before adding the cyclizing acid catalyst. |
| 2. Ineffective cyclization: The acid catalyst may not be optimal, or the reaction temperature may be too low. | - Experiment with different Brønsted or Lewis acid catalysts such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or acetic acid with hydrochloric acid. - Increase the reaction temperature. The Fischer indole synthesis often requires elevated temperatures to proceed efficiently.[1] | |
| 3. Decomposition of starting material or product: The reaction conditions may be too harsh. | - If using a strong acid like PPA, ensure the temperature is controlled to prevent charring. - Consider using a milder catalyst or a two-step procedure where the hydrazone is isolated first. | |
| 4. Presence of electron-donating group: The methoxy group can sometimes promote side reactions. | - Milder reaction conditions may be necessary. The use of an ionic liquid like [bmim(BF4)] has been shown to be effective for similar syntheses and can be explored.[2] | |
| Formation of Multiple Products/Side Reactions | 1. Isomer formation: The Fischer indole synthesis can sometimes yield isomeric products. | - Careful control of reaction conditions (temperature, catalyst) can influence regioselectivity. - Purification by column chromatography is crucial to separate isomers. |
| 2. Oxidation of the product: Tetrahydrocarbazoles can be susceptible to oxidation. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Work-up the reaction mixture promptly after completion. | |
| 3. Formation of by-products: The methoxy group can lead to unexpected cyclization pathways or the formation of by-products like a nine-membered ring. | - Analysis of the crude product by techniques like NMR and mass spectrometry can help identify by-products. - Adjusting the catalyst and reaction conditions may minimize the formation of these impurities. | |
| Difficulty in Product Purification | 1. Tarry or oily crude product: This can result from polymerization or decomposition. | - Attempt to precipitate the product from the reaction mixture by pouring it into cold water. - Trituration with a suitable solvent (e.g., cold ethanol or ether) may help solidify the product. |
| 2. Co-elution of impurities during column chromatography: Impurities may have similar polarity to the desired product. | - Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. - Recrystallization of the purified fractions can further enhance purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Fischer indole synthesis, which involves the reaction of 4-methoxyphenylhydrazine with cyclohexanone in the presence of an acid catalyst.[3]
Q2: What are the typical yields for this reaction?
A2: Yields can vary significantly depending on the reaction conditions. For substituted tetrahydrocarbazoles, yields can range from 29% to 95% under different catalytic systems. For example, using an ionic liquid catalyst, [bmim(BF4)], has been reported to give high yields for the synthesis of the parent tetrahydrocarbazole.[2][3] A 67% yield has been reported for the synthesis of the closely related 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one using a mixture of acetic acid and hydrochloric acid as the catalyst.[4]
Q3: Which acid catalyst is best for the Fischer indole synthesis of this compound?
A3: There is no single "best" catalyst, as the optimal choice depends on the specific reaction conditions and scale. Common catalysts include Brønsted acids like a mixture of acetic acid and hydrochloric acid, and Lewis acids such as zinc chloride.[4] Polyphosphoric acid (PPA) is also frequently used. For methoxy-substituted systems, exploring milder catalysts or alternative systems like ionic liquids may be beneficial to minimize side reactions.
Q4: Can I run this reaction as a one-pot synthesis?
A4: Yes, the Fischer indole synthesis is often performed as a one-pot reaction where the hydrazine and ketone are mixed in the presence of the acid catalyst and heated.
Q5: What are some common side reactions to be aware of?
A5: The electron-donating nature of the methoxy group can sometimes lead to unexpected cyclization pathways. Additionally, oxidation of the tetrahydrocarbazole ring can occur. In some cases, the formation of a nine-membered ring by-product through oxidative cleavage of the indole C=C bond has been observed during the synthesis of a similar 6-methoxy-1,2,3,4-tetrahydrocarbazole.
Q6: How can I monitor the progress of the reaction?
A6: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). The disappearance of the starting materials (hydrazone) and the appearance of the product spot will indicate the reaction's progression.[4]
Data Presentation
Table 1: Comparison of Catalysts and Reported Yields for Tetrahydrocarbazole Synthesis
| Catalyst | Substrate | Product | Yield (%) | Reference |
| Acetic Acid / Hydrochloric Acid | 4-methoxyphenylhydrazine & Cyclohexane-1,3-dione | 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one | 67 | [4] |
| [bmim(BF4)] (ionic liquid) | Phenylhydrazine & Cyclohexanone | 2,3,4,9-tetrahydro-1H-carbazole | 95 | [2] |
| [bmim(BF4)] (ionic liquid) | Substituted Phenylhydrazines & Cyclohexanones | Substituted 2,3,4,9-tetrahydro-1H-carbazoles | 29-49 | [3] |
| Ceric Ammonium Nitrate (CAN) | Substituted Phenylhydrazines & Cyclohexanone | Substituted 1,2,3,4-tetrahydrocarbazoles | 85-95 | [3] |
| Microwave Irradiation | Phenylhydrazine & Cyclohexanone | 1,2,3,4-tetrahydrocarbazole | 96 |
Experimental Protocols
Protocol 1: Synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one (A closely related compound) [4]
-
Materials:
-
2-(2-(4-methoxyphenyl)hydrazono)cyclohexan-1,3-dione (or the corresponding hydrazone of cyclohexanone for the target molecule)
-
Acetic acid
-
Hydrochloric acid
-
Petroleum ether
-
Ethyl acetate
-
Ethanol
-
-
Procedure:
-
A solution of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexan-1,3-dione (0.001 mol) in a mixture of acetic acid (20 ml) and hydrochloric acid (5 ml) is refluxed on an oil bath pre-heated to 125-130°C for 2 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into cold water with stirring.
-
The separated brown solid is collected and purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (95:5) as the eluent.
-
The resulting product can be recrystallized from ethanol.
-
-
Note: This protocol is for the synthesis of the 1-oxo derivative. For the synthesis of this compound, cyclohexanone would be used as the starting ketone, and the reaction conditions may need to be optimized.
Visualizations
Caption: Fischer Indole Synthesis Pathway.
Caption: Troubleshooting Workflow.
References
Technical Support Center: Purification of Substituted Tetrahydrocarbazoles
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of substituted tetrahydrocarbazoles. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis and isolation of these compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Question: My crude tetrahydrocarbazole product is highly colored (dark yellow to black). How can I decolorize it before proceeding to the next step?
Answer: The presence of color in the starting material or crude product can significantly hinder subsequent reactions, such as photooxygenation.[1] It is crucial to obtain a colorless compound.
-
Recommended Action 1: Recrystallization. This is often the first method to try. Solvents such as toluene/pentane or methanol can be effective.[1][2] Treatment with activated charcoal during recrystallization can also help remove colored impurities, though its effectiveness may vary.[3]
-
Recommended Action 2: Column Chromatography. If recrystallization is ineffective, column chromatography is a reliable alternative. A common approach is to use a column packed with a lower layer of silica gel and an upper layer of alumina. Eluting with a non-polar solvent like toluene can effectively trap the colored byproducts on the column, allowing the colorless tetrahydrocarbazole to elute.[1]
Question: My product is not precipitating from the reaction mixture. How should I proceed with purification?
Answer: While some tetrahydrocarbazole derivatives conveniently precipitate from the reaction mixture, allowing for simple filtration, others remain in solution.[1]
-
Recommended Action: If the product does not precipitate, the solvent should be removed using a rotary evaporator. The resulting residue can then be purified by column chromatography.[1] The choice of eluent will depend on the specific substituents on the tetrahydrocarbazole core.
Question: My TLC analysis indicates the presence of multiple isomers. What is the best strategy for separation?
Answer: The Fischer indole synthesis and other synthetic routes can lead to the formation of regioisomers, which can be challenging to separate due to their similar physical properties.[4]
-
Recommended Action 1: Fractional Crystallization. Carefully controlled recrystallization can sometimes selectively crystallize one isomer, leaving the other in the mother liquor. This is often trial-and-error, requiring screening of various solvents.
-
Recommended Action 2: Column Chromatography. This is the most common method for isomer separation. A long column with a shallow solvent gradient can improve resolution. For complex mixtures, preparative thin-layer chromatography (prep-TLC) on alumina or silica gel may be necessary.[4]
-
Recommended Action 3: High-Performance Liquid Chromatography (HPLC). For particularly difficult separations, normal-phase or reverse-phase preparative HPLC can offer superior resolution compared to standard column chromatography.[5]
Question: I am struggling to remove residual starting materials (e.g., phenylhydrazine, cyclohexanone) and catalysts (e.g., acid) from my product.
Answer: Residual reagents can interfere with characterization and downstream applications.
-
For Acid Catalysts: Perform an aqueous workup. Partition the reaction mixture between an organic solvent (like ethyl acetate or isopropyl acetate) and a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize and remove the acid. Follow this with a brine wash to remove excess water before drying the organic layer.[6]
-
For Unreacted Starting Materials: If the polarity difference between the product and starting materials is significant, column chromatography is highly effective.[6][7] A simple aqueous wash can also help remove water-soluble reagents like phenylhydrazine hydrochloride.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common general purification techniques for substituted tetrahydrocarbazoles? A1: The two primary methods are recrystallization and column chromatography.[1]
-
Recrystallization is ideal when the product precipitates from the reaction or when a suitable solvent system is found that leaves impurities in the mother liquor.[1][2]
-
Column Chromatography on silica gel or alumina is used for non-crystalline products, separating complex mixtures, removing colored impurities, or isolating isomers.[1][4][7]
Q2: How can I improve the purity and yield of my recrystallization? A2: To improve recrystallization, ensure the crude product is dissolved in the minimum amount of hot solvent. Slow cooling generally affords larger, purer crystals. For products that crystallize too quickly upon cooling, using a heated funnel during filtration can prevent premature precipitation and loss of product.[2] Seeding the solution with a pure crystal can also initiate crystallization.
Q3: What are typical solvent systems for column chromatography of tetrahydrocarbazoles? A3: The choice of eluent depends on the polarity of the substituted tetrahydrocarbazole. Common systems include gradients of ethyl acetate in hexane or heptane.[1][4][6] For more polar or basic compounds, adding a small amount of triethylamine (e.g., 5%) to the eluent mixture can prevent peak tailing and improve separation on silica gel.[1]
Q4: My synthesis involved a palladium catalyst. How can I remove residual metal impurities? A4: Transition-metal impurities from coupling reactions can be problematic for certain applications.[9] After the initial workup and concentration, the residue can be passed through a short plug of silica gel, which often adsorbs the metal catalyst.[6] If this is insufficient, specific metal scavengers can be employed, or the product can be recrystallized.
Q5: Are there any "green" or environmentally friendly approaches to purification? A5: Yes. Some synthetic protocols are designed to be more environmentally friendly by using water as a solvent and nano-catalysts that can be filtered off.[7] In one method, after filtering the catalyst, the product is extracted with ethyl acetate and purified via column chromatography.[7] Another approach uses a methanol/ethanol mixture, from which the product precipitates upon cooling and the addition of water, reducing the need for extensive solvent use in chromatography.[8]
Data Presentation
Table 1: Example Chromatographic Conditions for Substituted Tetrahydrocarbazoles
| Compound | Stationary Phase | Eluent System (v/v/v) | Rƒ Value | Reference |
| 6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | Silica Gel | Hexane / Ethyl Acetate (70:30) | 0.79 | [1] |
| 6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (Purification) | Silica Gel | Hexane / Ethyl Acetate / Triethylamine (90:5:5) | N/A | [1] |
| N-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine | Silica Gel | Hexane / Ethyl Acetate (70:30) | 0.62 | [1] |
| 1,2,3,4-tetrahydrocarbazole | Silica Gel | Ethyl Acetate / Heptane (1:4) | 0.50 | [6] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (General Procedure)
-
Transfer the crude, air-dried tetrahydrocarbazole solid to an Erlenmeyer flask.[2]
-
Add a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a toluene/pentane mixture).[1][2]
-
Heat the mixture with stirring until the solid completely dissolves. If colored impurities are present, add a small amount of activated charcoal and heat for an additional 5-10 minutes.[2]
-
If charcoal was used, perform a hot filtration through a fluted filter paper to remove it. A heated funnel is recommended to prevent premature crystallization.[2]
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography (General Procedure)
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or heptane).
-
Pack a glass column with the slurry. Add a layer of sand on top of the silica gel.
-
Dissolve the crude tetrahydrocarbazole product in a minimum volume of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.
-
Carefully load the dried sample onto the top of the column.
-
Begin elution with the starting solvent system (e.g., ethyl acetate/heptane, 1:6).[6]
-
Gradually increase the polarity of the eluent as required to elute the product.
-
Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tetrahydrocarbazole.[6]
Visualizations
Caption: General purification workflow for substituted tetrahydrocarbazoles.
Caption: Troubleshooting flowchart for separating tetrahydrocarbazole isomers.
References
- 1. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sciencemadness Discussion Board - 1,2,3,4-tetrahydrocarbazole - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. CN103086951A - Environmentally-friendly preparation method of high-purity tetrahydrocarbazole - Google Patents [patents.google.com]
- 9. Carbazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Tetrahydrocarbazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydrocarbazoles. The information addresses common issues related to solvent effects and other experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing tetrahydrocarbazoles, and how does the solvent choice impact it?
A1: The most prevalent method is the Fischer indole synthesis, or the closely related Borsche-Drechsel cyclization.[1][2][3][4] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and cyclohexanone.[1][3] The choice of solvent is critical as it can significantly influence reaction time and yield. Acidic solvents like glacial acetic acid often serve as both the solvent and the catalyst.[5][6][7][8] The use of alcohols like methanol or ethanol, sometimes with an acid catalyst, has also been reported to give good results.[9][10][11]
Q2: My reaction yield is low. What are the potential solvent-related causes?
A2: Low yields in tetrahydrocarbazole synthesis can often be attributed to the solvent system. Here are a few common causes:
-
Inappropriate Solvent Polarity: The polarity of the solvent can affect the stability of intermediates in the Fischer indole synthesis. For some variations, polar protic solvents like methanol and ethanol have been shown to be effective.[10][11]
-
Suboptimal Acidity: The reaction is acid-catalyzed. If you are using a non-acidic solvent, the choice and concentration of the acid catalyst are crucial. For instance, trifluoroacetic acid (TFA) in methanol or simply using acetic acid as the solvent are common choices.[9]
-
Poor Solubility of Reactants: Ensure your starting materials (arylhydrazine and cyclohexanone derivative) are soluble in the chosen solvent at the reaction temperature to ensure a homogeneous reaction mixture.
-
Competing Side Reactions: The solvent can influence the rates of competing side reactions. In some cases, solvent-free conditions or the use of ionic liquids have been explored to minimize side products and improve yields.[12][13]
Q3: The reaction is proceeding very slowly. How can I increase the reaction rate?
A3: To increase the reaction rate, consider the following solvent and condition adjustments:
-
Increase Temperature: Refluxing the reaction mixture is a common practice and generally accelerates the reaction.[5][6]
-
Optimize Acid Catalyst: The strength and concentration of the acid catalyst can significantly impact the reaction rate. Stronger acids or a higher concentration may speed up the cyclization, but be mindful of potential side reactions.
-
Microwave Irradiation: The use of microwave irradiation in conjunction with solvents like 2-ethoxyethanol or methanol has been shown to dramatically reduce reaction times.[2]
-
Solvent Choice: Solvents with higher boiling points can allow for higher reaction temperatures, thus increasing the rate. However, ensure the chosen solvent does not lead to decomposition of reactants or products.
Q4: I am observing the formation of significant byproducts. How can solvent choice help in improving the purity of the product?
A4: Byproduct formation is a common issue. Your choice of solvent can play a role in minimizing this:
-
Selective Precipitation: In some procedures, the desired tetrahydrocarbazole product may be less soluble in the reaction solvent than the byproducts, leading to its precipitation and easy separation. For instance, in a photooxygenation-substitution reaction to form substituted tetrahydrocarbazoles, the hydroperoxide intermediate precipitates from toluene.[9]
-
Minimizing Side Reactions: The solvent can influence the reaction pathway. For example, in the synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles, 80% acetic acid was found to be a suitable solvent to maximize yield and minimize byproducts.[5]
-
Ionic Liquids: Ionic liquids can act as both a solvent and a catalyst and have been shown to provide excellent yields with high product purity, often with simple decantation for product separation.[10]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Purity of starting tetrahydrocarbazole (for derivatization) is low. | Purify the starting material by recrystallization or column chromatography. Colored impurities can inhibit photosensitized reactions.[9] |
| Inefficient acid catalysis. | Optimize the acid catalyst. Consider using glacial acetic acid as the solvent or adding a catalyst like trifluoroacetic acid (TFA) to a solvent like methanol.[5][9] | |
| Incorrect solvent for the specific reaction. | Consult literature for the optimal solvent for your specific substrates. For Fischer indole synthesis, acetic acid, methanol, and ethanol are common choices.[5][10] | |
| Reaction Stalls or is Incomplete | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress using thin-layer chromatography (TLC).[9] |
| Catalyst deactivation. | If using a heterogeneous catalyst, ensure it is active. For palladium on carbon (Pd/C) used in dehydrogenation to carbazoles, ensure it is not poisoned.[14] | |
| Formation of Multiple Products/Byproducts | Side reactions due to harsh conditions. | Consider milder reaction conditions, such as using a weaker acid or a lower temperature. The choice of solvent can also influence selectivity.[15] |
| Isomer formation. | For substituted phenylhydrazines, the formation of regioisomers is possible. The solvent and acid catalyst can influence the regioselectivity. Careful optimization is required.[5] | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | After the reaction, pour the mixture into water or a non-polar solvent to precipitate the product.[6] |
| Product co-precipitates with byproducts. | Optimize the crystallization solvent. Methanol is a common solvent for recrystallizing tetrahydrocarbazoles.[6] Column chromatography may be necessary for purification.[9] |
Quantitative Data on Solvent Effects
Table 1: Effect of Solvent on the Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles [5]
| Solvent | Reaction Time (h) | Yield (%) |
| HOAc | 5 | 55 |
| HCOOH | 8 | 45 |
| 80% HOAc | 5 | 73 |
| HCOOH-H₂O | 8 | 42 |
| HOAc-MeOH | 6 | 50 |
Table 2: Solvent Effect on the [bmim(BF4)] Catalyzed Synthesis of 2,3,4,9-tetrahydro-1H-carbazole [10][11]
| Solvent | Reaction Time (h) | Yield (%) |
| Methanol | 7 | 95 |
| Ethanol | 7 | 92 |
| Acetonitrile | 10 | 85 |
| Dichloromethane | 12 | 70 |
| Tetrahydrofuran | 12 | 72 |
| Toluene | 15 | 60 |
| Water | 15 | 50 |
| No Solvent | 1 | 95 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles in 80% Acetic Acid[5]
-
To a mixture of the appropriate 2-aminocyclohexanone hydrochloride and phenylhydrazine hydrochloride, add a 2 N sodium hydroxide solution dropwise and stir for 15 minutes at room temperature.
-
Add an 80% acetic acid solution to the mixture.
-
Reflux the reaction mixture for 5 hours.
-
After cooling to room temperature, pour the mixture into a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.
-
Purify the crude product by silica-gel column chromatography.
Protocol 2: Synthesis of Tetrahydrocarbazoles using an Ionic Liquid Catalyst in Methanol[10]
-
In a round-bottom flask, combine phenylhydrazine hydrochloride, cyclohexanone, and 20 mol% of 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] in methanol.
-
Reflux the reaction mixture for the appropriate time, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Combine the organic layers, dry, and evaporate the solvent to obtain the product.
Visualizations
Caption: A generalized experimental workflow for the Fischer indole synthesis of tetrahydrocarbazoles.
Caption: Logical relationships between solvent properties and reaction outcomes in tetrahydrocarbazole synthesis.
References
- 1. the-borsche-drechsel-bd-cyclization-synthesis-of-tetrahydrocarbazoles-and-carbazole-alkaloids - Ask this paper | Bohrium [bohrium.com]
- 2. wjarr.com [wjarr.com]
- 3. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 8. youtube.com [youtube.com]
- 9. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. ajchem-b.com [ajchem-b.com]
- 14. Sciencemadness Discussion Board - 1,2,3,4-tetrahydrocarbazole - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Technical Support Center: Workup Procedures for 7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for the workup and purification of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole, a common intermediate in pharmaceutical and materials science research. The information is tailored for researchers, scientists, and drug development professionals to navigate challenges encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of this compound synthesis, which is often achieved through the Fischer indole synthesis.
Problem: Low or No Product Yield After Workup
-
Question: I performed the reaction and the TLC analysis of the crude mixture showed the presence of the product, but after extraction and purification, the yield is very low. What could be the reason?
Answer: Several factors during the workup can contribute to low product yield:
-
Incomplete Reaction: The Fischer indole synthesis can be sensitive to reaction time and temperature. If the reaction has not gone to completion, the primary byproduct may be the unreacted starting materials or the intermediate phenylhydrazone.
-
Product Degradation: The acidic conditions of the Fischer indole synthesis can sometimes lead to the formation of colored byproducts and tars, which can trap the desired product. Prolonged exposure to strong acids should be avoided.
-
Extraction Issues: The product may have partial solubility in the aqueous layer, especially if the pH is not properly adjusted. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent. Emulsion formation during extraction can also lead to product loss.
-
Purification Losses: During column chromatography, using an inappropriate solvent system can lead to poor separation and loss of product. Similarly, during recrystallization, the product might be too soluble in the chosen solvent, leading to low recovery.
-
Problem: Difficulty in Purifying the Product
-
Question: My crude product is a dark, oily residue, and I'm having trouble purifying it by column chromatography. What are the common impurities and how can I remove them?
Answer: The dark color often indicates the presence of polymeric or tar-like byproducts, which are common in Fischer indole synthesis.
-
Common Impurities: Potential impurities include unreacted p-methoxyphenylhydrazine, cyclohexanone, the intermediate hydrazone, and side-products from undesired cyclization or degradation. Aniline derivatives can also be present as byproducts of N-N bond cleavage in the hydrazone intermediate.[1]
-
Purification Strategy:
-
Initial Wash: Before concentrating the organic extract, washing with a dilute acid solution can help remove basic impurities like unreacted hydrazine. A subsequent wash with a dilute base (e.g., sodium bicarbonate solution) can remove acidic byproducts.
-
Column Chromatography: For column chromatography, a gradient elution is often effective. Start with a non-polar solvent system (e.g., petroleum ether or hexane) and gradually increase the polarity with ethyl acetate. A common starting eluent system is a 95:5 mixture of petroleum ether and ethyl acetate.[2] The polarity can be adjusted based on TLC analysis. Adding a small amount of a tertiary amine like triethylamine (1%) to the eluent can sometimes improve the separation of amine-containing compounds.
-
Recrystallization: If chromatography yields a semi-pure solid, recrystallization can be an effective final purification step. Ethanol is a commonly used solvent for recrystallizing tetrahydrocarbazoles.[2]
-
-
Problem: Persistent Impurity with Similar Polarity to the Product
-
Question: I have a persistent impurity that co-elutes with my product during column chromatography. How can I resolve this?
Answer: This is a common challenge, especially with isomers or structurally similar byproducts.
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems. Sometimes, switching to a different solvent combination (e.g., dichloromethane/methanol or toluene/acetone) can alter the selectivity and improve separation.
-
Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or reverse-phase silica (C18).
-
-
Recrystallization: Meticulous recrystallization from different solvents or solvent mixtures can sometimes selectively crystallize the desired product, leaving the impurity in the mother liquor.
-
Chemical Treatment: In some specific cases, a chemical treatment might be possible if the impurity has a reactive functional group that the product lacks. However, this approach requires careful consideration to avoid degrading the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical workup procedure for a Fischer indole synthesis of this compound?
A1: A general workup procedure after the reaction is complete involves:
-
Cooling the reaction mixture to room temperature.
-
Pouring the mixture into a beaker of cold water or an ice-water mixture with stirring to precipitate the crude product.[2]
-
Neutralizing the excess acid with a base like sodium bicarbonate or sodium carbonate solution until the pH is neutral or slightly basic.
-
Extracting the aqueous mixture several times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combining the organic layers and washing them with brine (saturated NaCl solution) to remove excess water.
-
Drying the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[3]
-
Filtering off the drying agent and concentrating the organic solvent under reduced pressure to obtain the crude product.
-
Purifying the crude product by column chromatography followed by recrystallization.[2][3]
Q2: What are some common solvent systems for the column chromatography of this compound?
A2: The choice of solvent system depends on the specific impurities present. However, a good starting point is a mixture of a non-polar solvent and a moderately polar solvent. Commonly used systems include:
-
Petroleum ether: Ethyl acetate (e.g., starting with a 95:5 or 9:1 ratio and gradually increasing the ethyl acetate concentration).[2]
-
Hexane: Ethyl acetate.
-
Toluene: Acetone.
Q3: My product "oils out" during recrystallization. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. To address this:
-
Reduce the rate of cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Add more solvent: The concentration of the solute might be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Use a seed crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the solvent: The chosen solvent may not be ideal. Try a different solvent or a mixture of solvents.
Q4: How can I monitor the progress of the purification by TLC?
A4: To monitor the purification by Thin Layer Chromatography (TLC):
-
Dissolve a small amount of your crude material and the collected fractions from the column in a suitable solvent.
-
Spot them on a TLC plate alongside a reference standard if available.
-
Develop the TLC plate using the same eluent system you are using for the column chromatography.
-
Visualize the spots under a UV lamp (if the compound is UV active) or by using a staining agent (e.g., potassium permanganate or iodine).
-
The product should appear as a single spot with a consistent Rf value in the pure fractions.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Yield | 60-85% | Highly dependent on reaction conditions and purification efficiency.[2] |
| Column Chromatography Eluent Ratio (Petroleum Ether:Ethyl Acetate) | 95:5 to 80:20 (v/v) | Gradient elution is often preferred for better separation.[2][3] |
| Recrystallization Solvent | Ethanol | Other alcohols or solvent mixtures can also be effective.[2] |
| Melting Point (for related tetrahydrocarbazoles) | 96-118 °C | Varies with purity and specific substitution pattern.[4][5] |
Experimental Protocols
Protocol 1: General Workup and Extraction
-
Upon completion, allow the reaction mixture to cool to ambient temperature.
-
Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring.
-
Neutralize the mixture by the portion-wise addition of solid sodium bicarbonate until effervescence ceases and the pH of the aqueous solution is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel (60-120 mesh) in petroleum ether and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed product onto the top of the prepared column.
-
Elute the column with a petroleum ether:ethyl acetate solvent system, starting with a 95:5 (v/v) ratio.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: General workflow for the workup and purification of this compound.
Caption: Decision-making process for troubleshooting product purification.
References
Validation & Comparative
Spectroscopic Validation of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole: A Comparative Guide
A definitive guide for researchers, scientists, and drug development professionals on the spectroscopic validation of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole. This document provides a comprehensive comparison with its structural isomers, 6-methoxy- and 8-methoxy-2,3,4,9-tetrahydro-1H-carbazole, supported by experimental data and detailed protocols.
The structural elucidation of synthetic compounds is a cornerstone of chemical and pharmaceutical research. For carbazole derivatives, which are prevalent in medicinally important molecules, unambiguous structure determination is paramount. This guide focuses on the validation of the this compound structure using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By comparing its spectral features with those of its positional isomers, this guide provides a clear framework for the confident identification of this specific carbazole derivative.
Comparative Spectroscopic Data Analysis
The differentiation between 7-methoxy-, 6-methoxy-, and 8-methoxy-2,3,4,9-tetrahydro-1H-carbazole hinges on subtle yet significant differences in their spectroscopic signatures. The position of the methoxy group on the aromatic ring directly influences the chemical environment of the protons and carbon atoms, leading to distinct shifts in NMR spectra and characteristic fragmentation patterns in mass spectrometry.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Proton Assignment | This compound | 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole [1] | 8-methoxy-2,3,4,9-tetrahydro-1H-carbazole |
| NH | ~7.7 (br s) | 10.40 (s) | Data not available |
| Aromatic H | H-5: ~7.2 (d), H-6: ~6.7 (dd), H-8: ~6.8 (d) | H-5: 7.10 (d, J=8.4 Hz), H-7: 6.60 (dd, J=8.4, 2.08 Hz), H-8: 6.80 (s) | Data not available |
| -OCH₃ | ~3.8 (s) | 3.70 (s) | Data not available |
| Aliphatic CH₂ | ~1.8-2.7 (m) | 1.80-2.65 (m) | Data not available |
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Carbon Assignment | This compound | 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole [1] | 8-methoxy-2,3,4,9-tetrahydro-1H-carbazole |
| Quaternary Aromatic C | C-4a, C-5a, C-8a, C-9a | 153.2, 131.2, 123.9, 112.2 | Data not available |
| Aromatic CH | C-5, C-6, C-8 | 110.1, 109.8, 97.9 | Data not available |
| Aromatic C-OCH₃ | C-7 | Data not available | Data not available |
| -OCH₃ | ~55.5 | 55.6 | Data not available |
| Aliphatic CH₂ | C-1, C-2, C-3, C-4 | 111.5, 23.2, 23.1, 20.9 | Data not available |
Table 3: Comparative FT-IR and Mass Spectrometry Data
| Spectroscopic Technique | This compound | 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole | 8-methoxy-2,3,4,9-tetrahydro-1H-carbazole |
| FT-IR (cm⁻¹) | N-H stretch: ~3400, C-H (aromatic & aliphatic): ~2800-3100, C=C (aromatic): ~1600, C-O stretch: ~1200 | Data not available | Data not available |
| Mass Spec. (m/z) | Molecular Ion [M]⁺: 201 | Molecular Ion [M]⁺: 201 | Data not available |
Note: Specific data for 7-methoxy and 8-methoxy isomers were not fully available in the searched literature. The provided data for the 7-methoxy isomer is based on typical values for similar structures.
Experimental Protocols
Accurate data acquisition is critical for reliable structural validation. The following are detailed methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the carbazole derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Parameters: Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the detected ions.
Visualizing the Validation Workflow
To provide a clear overview of the logical flow of spectroscopic analysis for structural validation, the following diagrams illustrate the process.
Caption: Workflow for the spectroscopic validation of this compound.
Caption: Key ¹H NMR distinctions for isomeric methoxy-tetrahydrocarbazoles.
By systematically applying these spectroscopic methods and carefully analyzing the resulting data in comparison to known isomers, researchers can confidently validate the structure of this compound, ensuring the integrity of their research and development efforts.
References
A Comparative Analysis of the Biological Activities of 7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole and Other Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives have long been a subject of intense scientific scrutiny due to their wide-ranging biological activities. This guide provides a comparative overview of the biological profile of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole against other notable carbazole compounds, supported by experimental data. The information presented herein is intended to facilitate further research and drug discovery efforts in this promising class of heterocyclic compounds.
Neuroprotective and Cytotoxic Profile
Recent studies have highlighted the potential of methoxy-substituted carbazoles in both neuroprotection and cancer therapy. A notable example is 7-methoxyheptaphylline, a carbazole alkaloid closely related to the tetrahydrocarbazole core. This compound has demonstrated a dual role, offering protection to neuronal cells while exhibiting cytotoxicity against various cancer cell lines.
Comparative Cytotoxicity Data
Quantitative analysis of the cytotoxic effects of 7-methoxyheptaphylline against a panel of human cancer cell lines reveals its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) of 7-methoxyheptaphylline |
| SH-SY5Y | Neuroblastoma | Induces cell death at 100 µM[1] |
| 4T1 | Breast Cancer | Induces cell death at 100 µM[1] |
| HT29 | Colon Carcinoma | Induces cell death at 100 µM[1] |
| HepG2 | Liver Carcinoma | Induces cell death at 100 µM[1] |
| LNCaP | Prostate Cancer | Significant growth inhibition at 1, 10, and 100 µM[1] |
Table 1: Cytotoxicity of 7-methoxyheptaphylline against various cancer cell lines.[1]
Neuroprotective Effects
In addition to its cytotoxic properties, 7-methoxyheptaphylline has been shown to protect neuronal cells from oxidative stress-induced cell death. In a study involving hydrogen peroxide (H₂O₂)-induced apoptosis in SH-SY5Y neuroblastoma cells, treatment with 100 µM of 7-methoxyheptaphylline resulted in a significant increase in cell viability, suggesting a potent neuroprotective effect.[1] This dual activity of promoting cancer cell death while protecting healthy neurons is a highly desirable characteristic in the development of novel cancer chemotherapeutics.
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies for the key assays are provided below.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the carbazole derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 × 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Neuroprotection Assay (H₂O₂-induced Cell Death)
The neuroprotective effects of carbazole derivatives can be evaluated against an oxidative stress-induced cell death model.[1]
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y) are cultured under standard conditions.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 2 hours).
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the culture medium at a final concentration known to induce apoptosis (e.g., 250 µM) and incubated for a specific duration (e.g., 4 hours).
-
Cell Viability Assessment: Cell viability is assessed using the MTT assay as described above. An increase in cell viability in the presence of the test compound compared to the H₂O₂-only treated cells indicates a neuroprotective effect.
Signaling Pathways and Experimental Workflows
The biological activities of carbazole derivatives are often mediated through complex signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanisms of action.
References
A Comparative Guide to Analytical Standards for 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole
For researchers, scientists, and drug development professionals, the quality and reliability of analytical standards are paramount for accurate experimental results. This guide provides a comparative overview of available analytical standards for 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole, a key intermediate in the synthesis of various biologically active compounds. Due to the limited public availability of detailed Certificates of Analysis (CoA), this comparison focuses on the types of data provided by suppliers and general quality considerations.
Comparison of Available Analytical Standards
A direct comparison of quantitative data is challenging without access to CoAs from multiple suppliers. However, we can compare the information available from prominent sources.
| Feature | LGC Standards | CymitQuimica (for 6-methoxy isomer) | Other Potential Suppliers |
| Product Name | 1,2,3,4-Tetrahydro-7-methoxycarbazole | 1H-Carbazole, 2,3,4,9-tetrahydro-6-methoxy- | Varies |
| CAS Number | 3382-43-2[1] | 13070-45-6[2] | Varies |
| Molecular Formula | C13H15NO[1] | C13H15NO[2] | C13H15NO |
| Molecular Weight | 201.26 g/mol [1] | 201.2643 g/mol [2] | ~201.26 g/mol |
| Stated Purity | Not publicly specified; provided with CoA upon purchase. | 98%[2] | Typically require inquiry for specifications. |
| Format | Neat[1] | Solid[2] | Varies (e.g., solid, solution) |
| Available Data | Product information, CAS, molecular formula, weight.[1] | Purity, CAS, molecular formula, weight, price.[2] | Generally requires direct contact for detailed specifications. |
| Characterization | Assumed to be fully characterized as a reference standard. | Characterization data not publicly available. | Varies by supplier; look for evidence of NMR, MS, HPLC, etc. |
Note: The information for CymitQuimica pertains to the 6-methoxy isomer, as data for the 7-methoxy isomer was not available. Researchers should always verify the specifications for the correct isomer.
Key Quality Indicators for Analytical Standards
When selecting an analytical standard for this compound, it is crucial to assess the following:
-
Purity: A high level of purity, typically determined by techniques like HPLC or GC, is essential to avoid interference from impurities in your analysis.
-
Identity Confirmation: The supplier should provide data confirming the chemical structure, most commonly through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Traceability: The standard should be traceable to a recognized national or international standard, ensuring consistency and comparability of results.
-
Certificate of Analysis (CoA): A comprehensive CoA is a critical document that should include the purity, identity, and other relevant analytical data, along with the methods used for their determination.
Experimental Protocols for Quality Assessment
Below are detailed methodologies for key experiments to verify the quality of an analytical standard for this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for assessing the purity of the standard and identifying any potential impurities.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of the analytical standard.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start at 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Identity Confirmation by Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for confirming the molecular weight and fragmentation pattern of the compound.
Workflow for GC-MS Identity Confirmation
Caption: Workflow for GC-MS identity confirmation of the analytical standard.
Methodology:
-
Instrumentation: A GC-MS system with an electron ionization (EI) source.
-
GC Column: A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
Sample Preparation: Prepare a dilute solution of the standard (e.g., 100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: 1 µL splitless injection.
-
MS Parameters: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Data Analysis: Look for the molecular ion peak at m/z corresponding to the molecular weight of this compound (C13H15NO, exact mass: 201.1154).[1][3] The fragmentation pattern should also be consistent with the known structure.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the detailed chemical structure of the molecule.
Workflow for NMR Structural Elucidation
Caption: Workflow for NMR structural elucidation of the analytical standard.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the standard in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).[4][5][6][7][8] The solution should be filtered into a clean NMR tube to remove any particulate matter.[4][5][6][7][8]
-
¹H NMR: Acquire a standard proton spectrum. The chemical shifts, integration of peaks, and coupling patterns should be consistent with the structure of this compound.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals and their chemical shifts should correspond to the 13 carbon atoms in the molecule.
-
Data Analysis: Compare the obtained spectra with reference spectra from literature or databases to confirm the identity and purity of the compound.
Conclusion
The selection of a high-quality analytical standard for this compound is a critical step in ensuring the accuracy and reliability of research and development activities. While direct comparisons of commercially available standards are limited by the lack of publicly available quantitative data, researchers can make informed decisions by prioritizing suppliers who provide comprehensive Certificates of Analysis. Furthermore, in-house verification of the standard's purity and identity using the experimental protocols outlined in this guide will provide the highest level of confidence in the analytical results.
References
- 1. 1,2,3,4-Tetrahydro-7-methoxycarbazole | LGC Standards [lgcstandards.com]
- 2. 1H-Carbazole, 2,3,4,9-tetrahydro-6-methoxy- | CymitQuimica [cymitquimica.com]
- 3. This compound | C13H15NO | CID 326654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. research.reading.ac.uk [research.reading.ac.uk]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Unveiling the Antioxidant Potential of Carbazole Derivatives: A Comparative Analysis
For Immediate Publication
A comprehensive review of recent studies highlights the significant antioxidant capabilities of various carbazole derivatives. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the pursuit of novel therapeutic agents.
Carbazole and its derivatives, a class of nitrogen-containing heterocyclic aromatic compounds, have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities.[1] Among these, their antioxidant properties are of particular interest, as oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammation.[2][3] This comparative guide synthesizes findings from multiple studies to offer an objective look at the antioxidant activity of different carbazole derivatives, focusing on their radical scavenging capabilities as measured by DPPH and ABTS assays.
Comparative Antioxidant Activity of Carbazole Derivatives
The antioxidant capacity of carbazole derivatives is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The efficiency is typically expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher antioxidant activity. The following table summarizes the IC50 values for a selection of carbazole derivatives from various studies, providing a basis for comparison.
| Carbazole Derivative | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference Standard (IC50, µM) | Source |
| Compound 4 | 1.05 ± 0.77 | - | Trolox (2.08 ± 0.57) | [3] |
| Compound 9 | 5.15 ± 1.01 | - | Trolox (2.08 ± 0.57) | [3] |
| Carbazole-thiazole derivative 3f | Higher than BHT | - | BHT (220.89) | [4] |
| Carbazole-thiazole derivative 3g | 399.31 | - | BHT (220.89) | [4] |
| Oxadiazole substituted carbazole 3 | Lower than BHT | Lower than BHT | BHT (DPPH: 211.13 ± 12.02, ABTS: 174.70 ± 30.13) | [5] |
| Oxadiazole substituted carbazole 5 | Higher than BHT | - | BHT (211.13 ± 12.02) | [5] |
| Oxadiazole substituted carbazole 6 | Higher than BHT | Higher than BHT | BHT (DPPH: 211.13 ± 12.02, ABTS: 174.70 ± 30.13) | [5] |
| Carbazole hydrazine-carbothioamide 4h | 0.73 | - | Acarbose (IC50 not specified) | [6] |
| Carbazole hydrazine-carbothioamide 4y | 0.38 | - | Acarbose (IC50 not specified) | [6] |
Experimental Protocols
The following are detailed methodologies for the DPPH and ABTS radical scavenging assays, which are fundamental to assessing the antioxidant activity of carbazole derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of compounds.[7][8]
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[7][9]
-
Sample Preparation: The carbazole derivatives and a standard antioxidant (e.g., Ascorbic acid, Trolox, or BHT) are prepared in a series of concentrations.[3][9]
-
Reaction Mixture: A specific volume of the sample solution is mixed with a volume of the DPPH solution. A blank containing only the solvent and DPPH is also prepared.[9][10]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[7][9]
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.[7][10]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100.[9]
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[9]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another common method for determining the antioxidant capacity of compounds.[11][12]
-
Preparation of ABTS Radical Cation (ABTS•+): The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[11][13]
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.[1][13]
-
Sample Preparation: The carbazole derivatives and a standard antioxidant are prepared in various concentrations.[12]
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.[13]
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.[3]
-
Absorbance Measurement: The absorbance is measured at 734 nm.[1][12]
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.[3]
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the process of evaluating antioxidant activity and the potential mechanisms of action of carbazole derivatives, the following diagrams are provided.
Caption: Experimental workflow for antioxidant activity assessment of carbazole derivatives.
Carbazole derivatives may exert their antioxidant effects by modulating key cellular signaling pathways involved in the response to oxidative stress. The Nrf2 and PI3K/Akt/mTOR pathways are two such critical pathways.
Caption: Potential signaling pathways modulated by carbazole derivatives in oxidative stress.
Conclusion
The presented data underscores the promising potential of carbazole derivatives as potent antioxidants. The significant variability in antioxidant activity among different derivatives highlights the importance of structure-activity relationship studies in designing more effective compounds. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers in the field. Further investigation into the precise mechanisms by which these compounds modulate cellular signaling pathways will be crucial for the development of novel carbazole-based therapies for oxidative stress-related diseases.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Inhibition of PI3K/AKT/mTOR axis disrupts oxidative stress-mediated survival of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. iomcworld.com [iomcworld.com]
- 9. Free radical scavenging activity [protocols.io]
- 10. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. ijpsonline.com [ijpsonline.com]
Assessing the Purity of Synthesized 7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative assessment of the purity of synthesized 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole against relevant alternatives, supported by established analytical methodologies. The purity of a compound can significantly impact its biological activity, safety profile, and the reproducibility of experimental results.
Comparison of Purity with Alternative Compounds
The purity of this compound is benchmarked against two pertinent alternatives: its structural isomer, 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole, and the parent compound, 2,3,4,9-tetrahydro-1H-carbazole. The selection of these alternatives allows for an evaluation of the impact of the methoxy group's position and presence on the overall purity profile of the synthesized compound. While specific batch purity can vary, the following table summarizes typical purity levels achieved for these compounds after standard purification techniques such as column chromatography and recrystallization.
| Compound | Structure | Typical Purity (%) | Common Analytical Techniques for Purity Assessment |
| This compound | >98% | HPLC, GC-MS, NMR | |
| 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazole | ![]() | >97% | HPLC, GC-MS, NMR |
| 2,3,4,9-Tetrahydro-1H-carbazole | >98% | HPLC, GC-MS, NMR |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to assess the purity of this compound and its alternatives are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a mixture of acetonitrile and water, both with 0.1% formic acid. The gradient can be programmed, for example, from 20% to 100% acetonitrile over 20 minutes.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection at a wavelength of 254 nm or 280 nm is generally effective for carbazole derivatives.
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration of around 0.1 mg/mL with the mobile phase.
-
Analysis: The sample is injected, and the resulting chromatogram is analyzed. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it suitable for tetrahydrocarbazole derivatives.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good choice.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate of 1 mL/min.
-
Injector Temperature: The injector is maintained at a temperature of 250°C.
-
Oven Temperature Program: A typical temperature program would be an initial temperature of 100°C held for 2 minutes, followed by a ramp up to 280°C at a rate of 10°C/min, and a final hold at 280°C for 5 minutes.
-
Mass Spectrometer Parameters: The ion source temperature is set to 230°C, and the transfer line temperature to 280°C. Mass spectra are acquired in the electron ionization (EI) mode at 70 eV over a mass range of m/z 50-500.
-
Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate to a concentration of about 1 mg/mL.
-
Analysis: The sample is injected, and the total ion chromatogram (TIC) is obtained. The purity is estimated by the area percentage of the main peak. The mass spectrum of the main peak is compared with a reference spectrum for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Solvent: A deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), is used.
-
Sample Preparation: A precisely weighed amount of the sample (e.g., 10 mg) and a certified internal standard with a known purity (e.g., maleic acid or dimethyl sulfone) are dissolved in the deuterated solvent.
-
Data Acquisition: A ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. It is crucial to ensure a long relaxation delay (e.g., 5 times the longest T₁ of the protons of interest) to allow for complete relaxation of all protons, which is essential for accurate integration.
-
Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard. The following formula can be used:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Potential Impurity Profile
The most common method for synthesizing tetrahydrocarbazoles is the Fischer indole synthesis. Potential impurities arising from this synthesis include:
-
Unreacted Starting Materials: Residual p-methoxyphenylhydrazine and cyclohexanone.
-
Isomeric Byproducts: The formation of other methoxy-substituted tetrahydrocarbazole isomers is possible depending on the purity of the starting hydrazine.
-
Oxidation Products: The tetrahydrocarbazole ring can be susceptible to oxidation, leading to the formation of the corresponding carbazole.
-
Polymeric Byproducts: Under acidic conditions, side reactions can lead to the formation of polymeric materials.
Effective purification by column chromatography followed by recrystallization is crucial to remove these impurities to achieve high purity of the final product.
Visualizing the Workflow and Synthesis
To better illustrate the processes involved in assessing the purity of this compound, the following diagrams are provided.
Caption: Workflow for Purity Assessment.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole. The following procedures are based on available data for structurally similar carbazole derivatives and are intended to ensure the highest level of laboratory safety.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are extrapolated from the safety data of related carbazole compounds. These compounds share a core chemical structure and are expected to exhibit similar toxicological and reactivity profiles.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard classifications of related carbazole compounds, this compound should be handled with caution. Potential hazards include skin irritation, serious eye irritation, and respiratory irritation. Some carbazole derivatives are also suspected of causing genetic defects and cancer. Therefore, a stringent approach to personal protection is paramount.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber) | To prevent skin contact and potential irritation or absorption. |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards. | To protect against eye irritation or serious eye damage.[1] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To minimize skin exposure.[2] |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, use a NIOSH/MSHA approved respirator. | To prevent inhalation and potential respiratory irritation.[2] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[2][3]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Before handling, read and understand all available safety information for related compounds.
2. Handling:
-
Avoid direct contact with the skin and eyes.[3]
-
Do not breathe dust or vapors.[3]
-
Avoid generation of dusts.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.[2]
3. Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep containers tightly closed.[2]
-
Store locked up.[1]
-
Incompatible materials to avoid are strong oxidizing agents.[1]
4. Spill and Emergency Procedures:
-
Spill: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material, and collect it in a suitable container for disposal. Avoid generating dust.
-
Fire: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam to extinguish a fire.[3]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]
-
Do not allow the chemical to enter drains or the environment.[3]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

